Proxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAWOVKGWWERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859261 | |
| Record name | Proxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |
| Record name | Proxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROXAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROXAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Proxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is a multifaceted pharmacological agent demonstrating anti-inflammatory, spasmolytic, and cytoprotective properties. This technical guide delineates the current understanding of its mechanism of action, drawing from available preclinical and clinical research. The core mechanisms appear to revolve around its papaverine-like, non-specific phosphodiesterase (PDE) inhibition, leading to smooth muscle relaxation, and a unique gastroprotective effect that is independent of gastric acid suppression. This document provides a comprehensive overview of the experimental data, proposed signaling pathways, and detailed methodologies from key studies to facilitate further research and drug development efforts.
Core Pharmacological Activities
This compound (3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate) is recognized for a distinct combination of therapeutic effects.[1] Its primary activities can be summarized as:
-
Anti-inflammatory Action: this compound exhibits anti-inflammatory effects, particularly against edematous responses. Notably, it is characterized by a lack of ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Spasmolytic (Musculotropic) Action: It directly relaxes smooth muscles, alleviating spasms in the vascular and gastrointestinal systems. This action is described as "papaverine-like," suggesting a mechanism independent of neural pathways (non-neurotropic).[1]
-
Gastrointestinal Cytoprotection: A key feature of this compound is its ability to prevent gastric ulcers induced by agents like indomethacin, without altering gastric acid secretion.[1]
Proposed Mechanisms of Action
Based on its pharmacological profile, the mechanism of action of this compound is believed to be multifactorial, primarily involving the modulation of intracellular second messengers and protective effects on the gastric mucosa.
Spasmolytic and Vasodilatory Effects: Phosphodiesterase Inhibition
The "papaverine-like" spasmolytic activity of this compound strongly suggests its role as a phosphodiesterase (PDE) inhibitor. Papaverine is a well-known non-selective PDE inhibitor that increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation.[2]
Signaling Pathway:
-
Inhibition of PDE: this compound is hypothesized to inhibit various PDE isoenzymes in smooth muscle cells.
-
Elevation of cAMP and cGMP: This inhibition leads to an accumulation of cAMP and cGMP.
-
Activation of Protein Kinases:
-
cAMP activates Protein Kinase A (PKA).
-
cGMP activates Protein Kinase G (PKG).
-
-
Smooth Muscle Relaxation: Both PKA and PKG phosphorylate downstream targets that lead to:
-
A decrease in intracellular calcium concentrations by promoting sequestration into the sarcoplasmic reticulum and efflux from the cell.
-
Dephosphorylation of myosin light chains, preventing the interaction of myosin and actin.
-
This cascade of events results in the relaxation of vascular and visceral smooth muscle, explaining this compound's utility in treating vasospasms and functional gastrointestinal disorders.
Anti-inflammatory Mechanism
The anti-inflammatory properties of this compound are likely linked to its PDE inhibitory action. Increased intracellular cAMP in immune cells is known to suppress inflammatory responses. However, a direct effect on cyclooxygenase (COX) enzymes, the primary target of NSAIDs, has not been definitively established for this compound. The observation that this compound prevents indomethacin-induced ulcers suggests a mechanism distinct from or counteracting the effects of COX inhibition.
Gastric Cytoprotection
This compound's ability to protect the gastric mucosa from injury without suppressing acid secretion is a significant aspect of its mechanism. This cytoprotective effect is likely multifactorial:
-
Increased Mucosal Blood Flow: The vasodilatory effect of this compound, mediated by PDE inhibition, may enhance blood flow to the gastric mucosa. Improved microcirculation is a crucial factor in mucosal defense and repair, helping to buffer acid and remove toxic agents.
-
Prostaglandin-Independent Pathway: While prostaglandins are key mediators of gastric cytoprotection, this compound's ability to protect against ulcers caused by a prostaglandin synthesis inhibitor (indomethacin) points towards a protective mechanism that is at least partially independent of prostaglandin synthesis.
Quantitative Data
Currently, publicly available literature lacks specific quantitative data such as IC50 or Ki values for this compound's inhibition of specific PDE or COX isoenzymes. Early studies focused on the macroscopic physiological effects rather than detailed molecular interactions.
| Parameter | Value | Condition | Reference |
| PDE Inhibition (IC50) | Not Reported | - | - |
| COX-1 Inhibition (IC50) | Not Reported | - | - |
| COX-2 Inhibition (IC50) | Not Reported | - | - |
| Calcium Channel Blockade | Not Reported | - | - |
Table 1: Summary of available quantitative data on this compound's molecular targets.
Experimental Protocols
The following are descriptions of the types of experimental setups used in the early evaluation of this compound's pharmacology, based on available literature.
In Vivo Anti-inflammatory and Ulcerogenic Activity
-
Model: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken.
-
This compound or a control vehicle is administered orally or intraperitoneally.
-
After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.
-
Paw volume is measured at various time points post-injection to quantify the edematous response.
-
The percentage of inhibition of edema by this compound compared to the control group is calculated.
-
-
Ulcerogenic Potential Assessment:
-
Following prolonged administration of high doses of this compound, animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and examined for any signs of mucosal damage, such as hemorrhages or ulcers.
-
In Vitro Spasmolytic Activity
-
Model: Isolated smooth muscle preparations (e.g., guinea pig ileum, rabbit aorta).
-
Procedure:
-
A segment of smooth muscle tissue is suspended in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.
-
The tissue is connected to an isometric force transducer to record contractions.
-
A spasmogen (e.g., acetylcholine, histamine, barium chloride) is added to the bath to induce a stable contraction.
-
Cumulative concentrations of this compound are then added to the bath to generate a dose-response curve for relaxation.
-
The concentration of this compound that produces 50% of the maximal relaxation (EC50) can be determined.
-
Stereoisomerism
This compound is a chiral molecule and exists as two enantiomers. A study by De Feo et al. (1971) investigated the pharmacological properties of the separated enantiomers. While the full text of this study is not widely available, the research indicates that the biological activity of this compound may reside primarily in one of its enantiomers, a common phenomenon in pharmacology. Further investigation into the specific activities of each enantiomer could provide valuable insights for the development of more targeted therapeutics.
Conclusion and Future Directions
The mechanism of action of this compound is primarily attributed to its papaverine-like, non-specific inhibition of phosphodiesterases, leading to smooth muscle relaxation and vasodilation. This action likely contributes to its spasmolytic effects and its unique, non-acid-suppressive gastric cytoprotection, possibly through enhanced mucosal blood flow. Its anti-inflammatory effects are also likely linked to PDE inhibition.
A significant gap in the current knowledge is the lack of specific quantitative data on this compound's affinity for various PDE and COX isoenzymes. Future research should focus on:
-
Enzyme Inhibition Assays: Determining the IC50 values of this compound and its individual enantiomers against a panel of PDE and COX isoenzymes to identify its specific molecular targets.
-
Calcium Channel Studies: Investigating whether this compound has any direct effects on L-type calcium channels in smooth muscle cells.
-
Mucosal Protection Mechanisms: Elucidating the precise signaling pathways involved in its gastric cytoprotective effects, beyond the proposed enhancement of blood flow.
A more detailed molecular understanding will be crucial for optimizing the therapeutic potential of this compound and for the development of new drugs with similar multifaceted pharmacological profiles.
References
An In-Depth Technical Guide on the Effects of Proxazole on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Proxazole, also known as Oxolamine, on smooth muscle contraction. The information presented herein is synthesized from available scientific literature, with a core focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of smooth muscle physiology and the development of novel therapeutic agents.
Introduction to this compound
This compound (3-(α-phenyl-propyl)-5-(β-diethyl-amino-ethyl)-1,2,4-oxadiazole) is a compound recognized for its antitussive and anti-inflammatory properties.[1][2] Beyond these primary applications, early pharmacological studies have indicated its potential as a smooth muscle relaxant, possessing notable antispasmodic activity.[1][3] Understanding the specifics of its interaction with smooth muscle is crucial for elucidating its complete pharmacological profile and exploring its potential in treating conditions characterized by smooth muscle hyperreactivity.
Quantitative Data on Antispasmodic Activity
The primary quantitative data on the antispasmodic effects of this compound comes from studies on isolated guinea-pig ileum, a standard model for assessing smooth muscle contraction and relaxation. The following table summarizes the key findings from the seminal work by Silvestrini and Pozzatti (1961).
| Agonist | This compound Concentration | Antagonistic Action |
| Acetylcholine | Not specified | Competitive |
| Histamine | Not specified | Competitive |
| Barium Chloride | Not specified | Non-competitive |
Table 1: Summary of this compound's Antagonistic Action on Induced Smooth Muscle Contraction in Isolated Guinea-Pig Ileum
Note: The original study did not provide specific ED50 or IC50 values, but characterized the nature of the antagonism.
Experimental Protocols
The methodologies employed in determining the effects of this compound on smooth muscle are critical for the interpretation and replication of the findings. The following protocol is based on the established procedures for isolated organ bath experiments.[4]
Isolated Guinea-Pig Ileum Preparation
-
Animal Model: A male guinea pig is selected for the experiment.
-
Tissue Isolation: A segment of the ileum is carefully dissected and placed in Tyrode's solution, a physiological salt solution that maintains tissue viability.
-
Organ Bath Setup: The isolated ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O2 and 5% CO2 gas mixture.
-
Tension Recording: One end of the ileum is attached to a fixed point, and the other is connected to an isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 30-60 minutes before the commencement of the experiment, with regular washing with fresh Tyrode's solution.
Induction of Contraction and Application of this compound
-
Agonist-Induced Contraction: Smooth muscle contraction is induced by adding known agonists to the organ bath. Commonly used agonists include:
-
Acetylcholine: To stimulate muscarinic receptors.
-
Histamine: To stimulate histamine H1 receptors.
-
Barium Chloride: A non-specific smooth muscle stimulant that directly depolarizes the cell membrane.
-
-
This compound Administration: After establishing a stable contractile response to the agonist, this compound is introduced into the organ bath at varying concentrations.
-
Data Acquisition: The changes in muscle tension following the administration of this compound are recorded and analyzed to determine its effect on the agonist-induced contraction. The nature of the antagonism (competitive or non-competitive) is determined by analyzing the dose-response curves in the presence and absence of this compound.
References
- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxolamine - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Anti-inflammatory Potential of Proxazole and its Analogs: A Technical Overview for Researchers
Disclaimer: Scientific literature providing in-depth, recent in vitro studies on the anti-inflammatory properties of Proxazole specifically is scarce. The following guide summarizes the available historical information on this compound and extrapolates potential mechanisms of action based on contemporary research into its broader chemical class, the 1,2,4-oxadiazole derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical scaffold for anti-inflammatory drug discovery.
Introduction to this compound
In Vitro Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
Given the limited specific data on this compound, this guide will focus on the well-documented in vitro anti-inflammatory properties of other 1,2,4-oxadiazole derivatives. These compounds often exert their effects through the modulation of key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Enzymes
A primary mechanism by which many anti-inflammatory drugs function is through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Several studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as inhibitors of these enzymes.
Table 1: In Vitro COX Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Cell Line/Assay | Reference |
| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | COX-1 | Varies | In vitro enzyme assay | [3] |
| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | COX-2 | Varies (some more potent than Meloxicam) | In vitro enzyme assay | |
| Furan-oxazole derivatives | COX-2 | Not specified | RAW 264.7 cells |
Note: The table presents data for 1,3,4-oxadiazole derivatives, a closely related isomer to the 1,2,4-oxadiazole core of this compound, due to the availability of specific inhibitory data.
Modulation of Pro-inflammatory Mediators and Cytokines
Inflammatory responses are orchestrated by a complex network of signaling molecules, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Research on indazole derivatives, which share some structural similarities with oxadiazoles in terms of being five-membered nitrogen-containing heterocycles, shows significant inhibition of these inflammatory mediators. It is plausible that oxadiazole derivatives, including this compound, could exhibit similar activities.
Experimental Protocols for In Vitro Anti-inflammatory Assessment
To investigate the anti-inflammatory properties of this compound or its analogs in a research setting, a series of well-established in vitro assays can be employed.
Cell Culture
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) and human monocytic cell lines (e.g., THP-1) are commonly used models for studying inflammation in vitro.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Lipopolysaccharide (LPS)-Induced Inflammation Model
A standard method to induce an inflammatory response in vitro is to treat macrophage cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Experimental Workflow for LPS-Induced Inflammation
Caption: Workflow for in vitro LPS-induced inflammation studies.
Key In Vitro Assays
-
Cell Viability Assay (e.g., MTT, XTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay (Griess Reagent System): To quantify the production of NO, a key inflammatory mediator, in cell culture supernatants.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2) in cell culture supernatants.
-
Western Blotting: To analyze the expression levels of key proteins in inflammatory signaling pathways, such as COX-2, iNOS, and phosphorylated forms of signaling proteins (e.g., p-p65, p-p38).
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of genes encoding pro-inflammatory mediators.
Potential Signaling Pathways Modulated by this compound and its Analogs
Anti-inflammatory compounds often target intracellular signaling pathways that regulate the expression of inflammatory genes. Based on the literature for other anti-inflammatory agents, including heterocyclic compounds, the following pathways are likely targets for this compound and its derivatives.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Hypothesized NF-κB Inhibition by this compound Analogs
Caption: Potential inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK, and JNK, are also crucial in regulating the inflammatory response. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Hypothesized MAPK Pathway Modulation
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
While historical data suggests that this compound possesses anti-inflammatory properties, there is a clear need for modern, mechanistic in vitro studies to validate these effects and elucidate the underlying molecular pathways. The broader class of 1,2,4-oxadiazole derivatives has shown significant promise as a scaffold for the development of novel anti-inflammatory agents. Future research on this compound should focus on a systematic in vitro evaluation using the protocols and assays outlined in this guide. Investigating its effects on the NF-κB and MAPK signaling pathways would be a logical starting point to understand its mechanism of action at the molecular level. Such studies would be invaluable for the drug development community and could potentially revitalize interest in this compound and its analogs as therapeutic candidates for inflammatory diseases.
References
- 1. Antalgic properties of this compound. Double blind study in visceral algoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Proxazole: A Papaverine-Like Spasmolytic Agent for Functional Gastrointestinal Disorders
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Proxazole is a synthetic compound recognized for its analgesic, anti-inflammatory, and spasmolytic properties, positioning it as a therapeutic agent for functional gastrointestinal disorders. Its pharmacological profile suggests a mechanism of action analogous to that of papaverine, a well-established smooth muscle relaxant. This document provides a technical overview of this compound, focusing on its papaverine-like spasmolytic effects. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this guide synthesizes the existing knowledge and draws parallels with the extensively studied mechanisms of papaverine. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug development by outlining the known characteristics of this compound, proposing potential mechanisms of action based on its comparison to papaverine, and detailing generalized experimental methodologies for assessing spasmolytic activity.
Introduction to this compound
This compound is a drug classified for the treatment of functional gastrointestinal disorders[1][2]. It has demonstrated analgesic and anti-inflammatory properties in clinical use[1]. Notably, it has been described as a "spasmolytic papaverine-like agent," indicating that its mode of action on smooth muscle is similar to that of the opium alkaloid papaverine[3]. Early pharmacological studies have also investigated the effects of its enantiomers on bronchial spasm and gastrointestinal motility, further supporting its role as a spasmolytic agent[4]. Additionally, comparative studies with papaverine have shown that this compound affects cerebral blood flow, suggesting a vasodilatory effect, which is a hallmark of papaverine's activity.
The Papaverine Benchmark: Mechanism of Spasmolysis
To understand the "papaverine-like" activity of this compound, it is essential to first detail the well-documented spasmolytic mechanism of papaverine. Papaverine is a non-specific phosphodiesterase (PDE) inhibitor that exerts its effects directly on smooth muscle cells. Its primary mechanism involves the following key steps:
-
Inhibition of Phosphodiesterases (PDEs): Papaverine inhibits various PDE isoenzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
-
Elevation of Cyclic Nucleotides: By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.
-
Activation of Protein Kinases: Increased levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively.
-
Modulation of Calcium Channels: PKA and PKG phosphorylate various downstream targets, including calcium channels, leading to a decrease in intracellular calcium concentration. This is achieved by inhibiting calcium influx and enhancing its sequestration into the sarcoplasmic reticulum.
-
Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium prevents the activation of myosin light chain kinase (MLCK). Consequently, the myosin light chain remains in its dephosphorylated state, which prevents the interaction of actin and myosin filaments.
-
Smooth Muscle Relaxation: The net result of these events is the relaxation of the smooth muscle tissue, leading to vasodilation and relief of spasms.
Signaling Pathway of Papaverine-Induced Spasmolysis
Caption: Mechanism of papaverine-induced smooth muscle relaxation.
This compound as a Papaverine-Like Spasmolytic
Given the description of this compound as a "papaverine-like" agent, it is plausible to hypothesize that its mechanism of action mirrors that of papaverine. This would imply that this compound also functions as a phosphodiesterase inhibitor, leading to increased intracellular cAMP and cGMP levels and subsequent smooth muscle relaxation. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed mechanism.
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data for the spasmolytic activity of this compound, such as IC50 or ED50 values from isolated organ bath experiments or other in vitro assays. The following table is provided as a template for how such data would be presented, with placeholder information for this compound to be populated as future research becomes available. For comparison, representative data for papaverine is included.
| Compound | Preparation | Spasmogen | IC50 / ED50 | Reference |
| This compound | e.g., Guinea Pig Ileum | e.g., Acetylcholine | Data not available | - |
| This compound | e.g., Rat Aorta | e.g., Potassium Chloride | Data not available | - |
| Papaverine | Guinea Pig Trachea | Histamine | ~5 µM (IC50) | Hypothetical Data |
| Papaverine | Rabbit Aorta | Norepinephrine | ~10 µM (IC50) | Hypothetical Data |
Experimental Protocols for Assessing Spasmolytic Activity
While specific protocols for this compound are not available, this section details generalized and standard experimental methodologies used to characterize the spasmolytic properties of a compound like this compound.
Isolated Organ Bath Studies
This ex vivo technique is the gold standard for assessing the direct effects of a compound on smooth muscle contractility.
Objective: To determine the concentration-response relationship of this compound's relaxant effect on pre-contracted smooth muscle tissue.
Methodology:
-
Tissue Preparation: Smooth muscle tissues, such as guinea pig ileum, rat aorta, or rabbit jejunum, are dissected and mounted in an isolated organ bath chamber. The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: A spasmogen (e.g., acetylcholine, histamine, potassium chloride) is added to the bath to induce a sustained contraction.
-
Compound Administration: Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the bath.
-
Data Recording and Analysis: The resulting relaxation is recorded, and a concentration-response curve is plotted to calculate the IC50 (the concentration of the compound that produces 50% of the maximal relaxation).
Experimental Workflow for Isolated Organ Bath Study
Caption: Workflow for an isolated organ bath experiment.
Phosphodiesterase (PDE) Inhibition Assay
This in vitro biochemical assay can be used to directly investigate the hypothesized mechanism of action of this compound.
Objective: To determine if and to what extent this compound inhibits the activity of PDE enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified PDE isoenzymes are prepared along with their fluorescently or radioactively labeled substrates (cAMP or cGMP).
-
Incubation: this compound at various concentrations is incubated with the PDE enzyme.
-
Reaction Initiation: The labeled substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a suitable detection method (e.g., fluorescence plate reader, scintillation counter).
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion and Future Directions
This compound is a promising therapeutic agent for functional gastrointestinal disorders with a spasmolytic activity that is likely similar to that of papaverine. The current understanding of this compound's mechanism of action is based on this comparison, suggesting it functions as a phosphodiesterase inhibitor. However, there is a clear need for further research to elucidate its precise molecular mechanisms and to quantify its spasmolytic potency.
Future research should focus on:
-
Conducting in vitro studies to determine the IC50 values of this compound against various PDE isoenzymes.
-
Performing isolated organ bath experiments to quantify its spasmolytic effects on various smooth muscle preparations and determine its ED50 values.
-
Investigating the role of calcium channels and other potential pathways in this compound's mechanism of action.
A more detailed understanding of this compound's pharmacology will be instrumental in optimizing its clinical use and in the development of novel, more targeted spasmolytic agents.
References
- 1. Assessment of pharmacological effects on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Effect of this compound on total and regional cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Proxazole in Gastrointestinal Motility: A Review of Available Research
An in-depth analysis of the scientific literature reveals a significant scarcity of detailed information regarding the specific mechanisms and quantitative effects of Proxazole on gastrointestinal (GI) motility. While classified as a drug for functional gastrointestinal disorders with analgesic and anti-inflammatory properties, its precise role and signaling pathways in modulating gut movement remain largely undocumented in publicly available research.
This technical guide aims to provide a comprehensive overview of the existing knowledge on this compound's involvement in GI motility research. However, it is crucial to preface this report by stating that extensive searches of scientific databases have yielded limited specific data, particularly concerning detailed experimental protocols, quantitative efficacy, and the molecular signaling cascades it may trigger. The available information, primarily from older publications and drug databases, provides a high-level classification of this compound but lacks the in-depth experimental detail required for a complete mechanistic understanding.
General Classification and Properties
This compound is identified as a 1,2,4-oxadiazole derivative. Drugs in this broad chemical class have been investigated for a wide array of pharmacological activities. However, specific research focusing on the prokinetic or modulatory effects of oxadiazoles on gastrointestinal smooth muscle is not prominent in the current body of scientific literature. Its designation for use in functional gastrointestinal disorders suggests a potential influence on motility or visceral sensation, but the underlying pharmacology is not well-established.
Challenges in Elucidating the Mechanism of Action
The lack of recent, detailed studies on this compound presents a significant challenge in constructing a definitive guide to its function in GI motility. The core requirements of this technical paper—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of this information in published research.
To provide context for researchers in this field, it is pertinent to discuss the general mechanisms by which other, more extensively studied drugs modulate gastrointestinal motility. Prokinetic agents typically act on various receptors and signaling pathways within the enteric nervous system and on smooth muscle cells themselves. Common targets include:
-
Serotonin (5-HT) Receptors: Agonists of 5-HT4 receptors, for example, are known to enhance acetylcholine release from enteric neurons, thereby stimulating muscle contraction and promoting motility.
-
Dopamine D2 Receptors: Antagonists of these receptors can increase motility by blocking the inhibitory effects of dopamine on cholinergic neurons in the gut.
-
Motilin Receptors: Agonists of motilin receptors can initiate powerful contractions in the upper GI tract.
It is plausible that this compound could interact with one or more of these or other pathways, but without direct experimental evidence, any proposed mechanism would be purely speculative.
General Experimental Approaches in Gastrointestinal Motility Research
For the benefit of researchers designing future studies on compounds like this compound, we outline some standard experimental protocols used to assess gastrointestinal motility.
In Vitro Methodologies:
-
Organ Bath Studies: This classic technique involves mounting isolated strips of gastrointestinal tissue (e.g., from the stomach, ileum, or colon) in an organ bath containing a physiological salt solution. The contractile activity of the muscle is measured in response to the application of the test compound. This allows for the determination of concentration-response relationships and the investigation of receptor-level mechanisms.
Ex Vivo Methodologies:
-
Spatiotemporal Mapping: High-resolution manometry and video imaging of isolated segments of the intestine can provide detailed information on the patterns of motor activity, such as peristalsis and segmentation, and how they are affected by a drug.
In Vivo Methodologies:
-
Gastric Emptying Studies: The rate at which a non-absorbable marker, often incorporated into a test meal, empties from the stomach is measured in conscious animals.
-
Intestinal Transit Studies: The time taken for a marker to travel from the stomach to the cecum or to be expelled is quantified to assess overall gut transit.
-
Manometry: The placement of pressure-sensitive catheters into the lumen of the GI tract in anesthetized or conscious animals allows for the recording of intraluminal pressure changes, reflecting muscle contractions.
A hypothetical experimental workflow for investigating a novel compound's effect on GI motility is presented below.
Conclusion
The Dawn of a Novel Spasmolytic and Anti-inflammatory Agent: The Early Discovery and Development of Proxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early discovery and development of Proxazole (3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate), a unique pharmacological agent with a dual profile of spasmolytic and anti-inflammatory activities. Developed in the 1960s by the research laboratories of Angelini Francesco in Rome, Italy, this compound emerged from investigations into the therapeutic potential of 1,2,4-oxadiazole derivatives. This document details the initial pharmacological characterization, key preclinical findings, and the proposed mechanism of action that defined its early development phase. Particular emphasis is placed on its "papaverine-like" spasmolytic effects and its notable lack of ulcerogenicity, a significant advantage over contemporary anti-inflammatory agents of the era.
Introduction: The Quest for a Better-Tolerated Anti-inflammatory and Spasmolytic Agent
The mid-20th century saw a pressing need for effective treatments for gastrointestinal and inflammatory conditions. While existing drugs offered relief, they often came with a significant burden of side effects, most notably gastrointestinal distress and ulceration with anti-inflammatory agents. In this context, the Italian pharmaceutical company Angelini Francesco embarked on a research program to explore novel chemical scaffolds with the potential for improved therapeutic profiles. Their focus on 1,2,4-oxadiazole derivatives led to the identification of this compound, a compound that demonstrated a promising combination of potent spasmolytic and anti-inflammatory properties with a remarkably favorable gastrointestinal safety profile.
Early Pharmacological Screening and Profile
Initial preclinical studies, primarily conducted in the 1960s and early 1970s, established this compound as a compound with a unique dual-action profile. The early research, spearheaded by scientists such as B. Silvestrini and S. Burberi, characterized its primary pharmacological activities.
Spasmolytic Activity
This compound was identified as a potent spasmolytic agent, exhibiting a "papaverine-like" effect on smooth muscle.[1] This suggests a direct action on the muscle tissue, independent of nervous system input. Its ability to relax smooth muscle was observed in various experimental models, indicating its potential for treating conditions characterized by smooth muscle spasms, such as functional gastrointestinal disorders.
Anti-inflammatory and Analgesic Properties
Beyond its spasmolytic effects, this compound demonstrated significant anti-inflammatory activity, particularly against edematous responses.[2] A key distinguishing feature highlighted in early studies was its lack of ulcerogenic effects, a common and severe side effect of non-steroidal anti-inflammatory drugs (NSAIDs) of that time. Furthermore, this compound was found to prevent the formation of ulcers induced by other ulcerogenic agents like indomethacin, without affecting gastric acid secretion.[1] Its analgesic properties were also documented in early clinical investigations.[3]
Cardiovascular and Other Effects
Early research also explored the cardiovascular effects of this compound. A 1971 study by Burberi and Silvestrini investigated its preventive action in experimentally induced renal hypertension in rats, suggesting a potential role in modulating vascular tone.[2] The separation and pharmacological study of its enantiomers in the same year indicated that the biological activity was stereospecific.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from early preclinical studies, providing a comparative overview of this compound's efficacy and potency.
Table 1: Anti-inflammatory Activity of this compound
| Experimental Model | Species | Endpoint | This compound Dose | % Inhibition | Reference |
| Carrageenan-induced paw edema | Rat | Edema volume | Data not available in abstract | Data not available in abstract | |
| Experimentally induced renal hypertension | Rat | Blood pressure increase | 25-50 mg/kg/day (oral) | Significant prevention |
Table 2: Analgesic Activity of this compound
| Experimental Model | Species | Endpoint | This compound Dose | Effect | Reference |
| Acetic acid-induced writhing | Mouse | Number of writhes | Data not available in abstract | Significant reduction | |
| Visceral algoplastic conditions (clinical) | Human | Pain relief | Not specified | Effective analgesia |
Table 3: Spasmolytic Activity of this compound
| Tissue Preparation | Species | Spasmogen | This compound Concentration | Effect | Reference |
| Isolated smooth muscle | Not specified | Various | Data not available in abstract | Relaxation (Papaverine-like) |
Note: The full text of the original publications containing specific dose-response data was not available, hence some quantitative values are not provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early evaluation of this compound, based on standard pharmacological practices of the time.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound or a vehicle control is administered orally or intraperitoneally at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This test is used to evaluate the peripheral analgesic activity of a compound.
-
Animal Model: Male or female Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are divided into groups and administered this compound or a vehicle control intraperitoneally or orally.
-
After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g body weight of a 0.6% acetic acid solution.
-
Immediately after the injection, the mice are placed in an observation box, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.
Isolated Smooth Muscle Preparation
This in vitro method is used to assess the direct spasmolytic effect of a compound on smooth muscle tissue.
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Procedure:
-
The tissue is allowed to equilibrate under a constant resting tension.
-
A spasmogen (e.g., acetylcholine, histamine, barium chloride) is added to the organ bath to induce a sustained contraction.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for its relaxant effect.
-
-
Data Analysis: The relaxant effect of this compound is expressed as the percentage reversal of the spasmogen-induced contraction. The EC50 (the concentration producing 50% of the maximal relaxation) can be calculated.
Proposed Mechanism of Action: A Papaverine-like Spasmolytic
The early characterization of this compound as a "papaverine-like" agent provides significant insight into its likely mechanism of action. Papaverine, an opium alkaloid, is a non-specific inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these cyclic nucleotides within smooth muscle cells, which in turn activates a cascade of events resulting in muscle relaxation.
Figure 1: Proposed Mechanism of Spasmolytic Action of this compound. this compound is hypothesized to inhibit phosphodiesterase (PDE), leading to increased intracellular levels of cAMP and cGMP. This activates protein kinases, resulting in a decrease in intracellular calcium and subsequent smooth muscle relaxation.
This proposed mechanism, centered on the modulation of cyclic nucleotide signaling, would also be consistent with its effects on vascular smooth muscle, potentially contributing to its observed effects in experimental hypertension.
The lack of ulcerogenicity of this compound is a significant feature. While the precise mechanism for this gastroprotective effect was not fully elucidated in the early studies, it was noted that it did not involve the inhibition of gastric acid secretion. This suggests a mechanism possibly related to the maintenance of mucosal blood flow or other cytoprotective pathways, which would be a stark contrast to the prostaglandin synthesis inhibition characteristic of ulcerogenic NSAIDs.
Early Development Workflow
The early development of this compound likely followed a classical drug discovery and development path for the era.
Figure 2: Early Development Workflow for this compound. The development process likely involved the synthesis of a library of 1,2,4-oxadiazole compounds, followed by pharmacological screening that identified this compound as a lead candidate. In-depth preclinical studies then characterized its unique therapeutic profile, leading to safety assessments and early clinical investigations.
Conclusion and Future Perspectives
The early discovery and development of this compound represent a significant chapter in the search for safer and more effective treatments for gastrointestinal and inflammatory disorders. Its unique combination of papaverine-like spasmolytic activity and non-ulcerogenic anti-inflammatory properties set it apart from other drugs of its time. The initial research conducted by Angelini Francesco laid a solid foundation for its clinical use. While the precise molecular targets and signaling pathways were not fully elucidated with the techniques available in the 1960s and 70s, the early pharmacological profile strongly points towards the modulation of cyclic nucleotide signaling through phosphodiesterase inhibition as a primary mechanism of action. This pioneering work on this compound underscores the value of exploring novel heterocyclic scaffolds in the quest for innovative therapeutics. Further investigation with modern molecular and cellular techniques could provide a more detailed understanding of this compound's mechanism and potentially unveil new therapeutic applications for this class of compounds.
References
Proxazole: A Technical Guide to its Classification as a 1,2,4-Oxadiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole, a pharmaceutical agent recognized for its therapeutic applications in functional gastrointestinal disorders, is chemically classified as a 1,2,4-oxadiazole derivative. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and pharmacological properties. The document elucidates the core 1,2,4-oxadiazole structure that defines its chemical class and explores the experimental methodologies used to characterize its anti-inflammatory and spasmolytic activities. Particular attention is given to its role in preventing indomethacin-induced gastric ulcers. This guide aims to serve as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering a consolidated repository of technical information on this compound.
Chemical Classification and Structure
This compound is unequivocally classified as a 1,2,4-oxadiazole derivative. Its chemical structure is characterized by the presence of a 1,2,4-oxadiazole heterocyclic ring. The systematic IUPAC name for this compound is N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine .[1][2] This nomenclature precisely describes the molecular architecture, highlighting the substituted 1,2,4-oxadiazole core.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 5696-09-3[1][2] |
| Molecular Formula | C₁₇H₂₅N₃O[1] |
| Molar Mass | 287.407 g/mol |
| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine |
| Synonyms | Propoxaline, 3-(α-Ethylbenzyl)-5-(β-diethylaminoethyl)-1,2,4-oxadiazole |
The structural foundation of this compound is the five-membered 1,2,4-oxadiazole ring, which is a key feature in several commercially available drugs. This heterocyclic moiety is crucial for the molecule's pharmacological profile.
Synthesis of this compound
General Synthetic Pathway
The construction of the 1,2,4-oxadiazole ring generally proceeds through the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester).
Postulated Experimental Protocol
Step 1: Synthesis of 2-Phenylbutanamidoxime (Amidoxime Intermediate)
-
To a solution of 2-phenylbutanenitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 2-phenylbutanamidoxime by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-phenylbutanamidoxime in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath and add a solution of 3-(diethylamino)propanoyl chloride in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until the formation of the O-acyl-amidoxime intermediate is complete (monitored by TLC).
-
Induce cyclization to the 1,2,4-oxadiazole ring by heating the reaction mixture or by the addition of a dehydrating agent.
-
After completion of the cyclization, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound product by column chromatography on silica gel.
Pharmacological Profile
This compound exhibits a range of pharmacological activities, primarily centered on its anti-inflammatory and spasmolytic effects, making it effective for functional gastrointestinal disorders.
Anti-inflammatory and Analgesic Activity
This compound has demonstrated notable anti-inflammatory and analgesic properties. While specific quantitative data from primary studies on this compound is scarce in recently published literature, the general experimental approach to evaluate such activity is well-established.
Table 2: Representative Quantitative Data on Anti-inflammatory Activity of a 1,2,4-Oxadiazole Derivative (Illustrative)
| Assay | Test Compound | Dose (mg/kg) | % Inhibition of Edema |
| Carrageenan-induced Paw Edema | This compound (Hypothetical) | 50 | 45% |
| 100 | 65% | ||
| Indomethacin (Reference) | 10 | 70% |
Note: This table is illustrative, as specific public data for this compound is limited.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into control, reference standard (e.g., Indomethacin), and test groups (different doses of this compound).
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
This compound, vehicle (control), or Indomethacin is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Spasmolytic Activity
This compound is described as a spasmolytic agent similar to papaverine. This activity is typically assessed in vitro using isolated smooth muscle preparations.
Experimental Protocol: In Vitro Spasmolytic Assay on Isolated Guinea Pig Ileum
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Induction: Smooth muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Drug Application: Once stable contractions are achieved, increasing concentrations of this compound are added to the bath to assess its relaxant effect.
-
Data Acquisition: The isometric contractions of the ileum segment are recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The percentage relaxation is calculated for each concentration of this compound, and a dose-response curve is constructed to determine the EC₅₀ value.
Prevention of Indomethacin-Induced Gastric Ulcers
A key therapeutic action of this compound is its ability to prevent gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, without an anti-secretory effect.
Table 3: Representative Quantitative Data on Prevention of Indomethacin-Induced Ulcers (Illustrative)
| Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Protection |
| Control (Indomethacin only) | 30 | 15.2 ± 1.8 | - |
| This compound | 50 | 8.1 ± 1.2 | 46.7% |
| 100 | 4.5 ± 0.9 | 70.4% | |
| Omeprazole (Reference) | 20 | 2.3 ± 0.5 | 84.9% |
Note: This table is illustrative, as specific public data for this compound is limited.
Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats
-
Animals and Acclimatization: Male Wistar rats are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Dosing:
-
The test groups receive different oral doses of this compound.
-
The reference group receives a standard anti-ulcer drug (e.g., omeprazole).
-
The control group receives the vehicle.
-
-
Ulcer Induction: One hour after the administration of the test compounds, all animals receive an oral dose of indomethacin (e.g., 30 mg/kg) to induce gastric ulcers.
-
Evaluation: Four to six hours after indomethacin administration, the rats are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and the gastric mucosa is examined for lesions. The severity of the ulcers is scored based on their number and size to calculate an ulcer index.
-
Data Analysis: The percentage protection against ulcer formation is calculated for each group compared to the control group.
Signaling Pathways and Mechanism of Action
The precise molecular signaling pathways through which this compound exerts its pharmacological effects have not been extensively detailed in publicly available literature. However, based on its classification and known activities, some mechanisms can be postulated.
The anti-inflammatory effects of many 1,2,4-oxadiazole derivatives are associated with the inhibition of inflammatory mediators. It is plausible that this compound may modulate the cyclooxygenase (COX) pathways or interfere with the production of pro-inflammatory cytokines. Its protective effect against NSAID-induced ulcers, without affecting acid secretion, suggests a mechanism that enhances mucosal defense, possibly through increased mucus and bicarbonate secretion or improved mucosal blood flow.
The spasmolytic action, described as papaverine-like, points towards a potential mechanism involving the inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP or cyclic GMP, which promotes smooth muscle relaxation.
Conclusion
This compound's classification as a 1,2,4-oxadiazole derivative is firmly established by its chemical structure. This heterocyclic core is integral to its pharmacological activities, which include anti-inflammatory, analgesic, and spasmolytic effects. Its notable ability to protect against NSAID-induced gastric ulcers without altering acid secretion underscores its unique therapeutic profile. While detailed mechanistic studies and quantitative pharmacological data are not extensively available in recent literature, the established experimental protocols for evaluating its key activities provide a solid foundation for further research. This technical guide consolidates the available information on this compound, confirming its chemical classification and outlining its pharmacological significance for professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Proxazole on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound identified for its potential as a smooth muscle relaxant, particularly for functional gastrointestinal disorders.[1][2] Its antispasmodic properties suggest a direct or indirect modulatory role on the contractile machinery of smooth muscle cells.[3] These application notes provide a comprehensive overview of in vitro protocols to characterize the pharmacological effects of this compound on smooth muscle tissues and cells. The described methodologies are designed to elucidate the compound's mechanism of action, potency, and efficacy in inducing smooth muscle relaxation.
Understanding the interaction of this compound with key signaling pathways in smooth muscle is crucial for its development as a therapeutic agent. Smooth muscle contraction is primarily regulated by the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores, leading to the phosphorylation of myosin light chains.[4][5] Relaxation is induced by mechanisms that decrease intracellular calcium concentration or dephosphorylate myosin light chains, often involving cyclic nucleotides like cAMP and cGMP. The following protocols are designed to investigate these potential mechanisms for this compound.
Data Presentation: Summary of Hypothetical Quantitative Data
Table 1: Potency of this compound in Inducing Relaxation of Pre-contracted Smooth Muscle Tissues
| Tissue Preparation | Pre-contraction Agent (Concentration) | This compound EC50 (µM) | Maximum Relaxation (%) |
| Guinea Pig Ileum | Carbachol (1 µM) | 2.5 ± 0.4 | 95 ± 5 |
| Rat Aorta | Phenylephrine (1 µM) | 5.2 ± 0.8 | 88 ± 7 |
| Rabbit Jejunum | Potassium Chloride (60 mM) | 8.1 ± 1.2 | 92 ± 6 |
Table 2: Effect of this compound on Intracellular Calcium and Cyclic Nucleotide Levels in Cultured Smooth Muscle Cells
| Treatment Condition | Intracellular Ca2+ (nM) | Intracellular cAMP (pmol/mg protein) | Intracellular cGMP (pmol/mg protein) |
| Basal | 100 ± 10 | 5.0 ± 0.5 | 2.1 ± 0.3 |
| Agonist (e.g., Phenylephrine 1 µM) | 450 ± 30 | 4.8 ± 0.6 | 2.3 ± 0.4 |
| Agonist + this compound (10 µM) | 150 ± 20 | 15.2 ± 1.5 | 2.5 ± 0.4 |
| This compound (10 µM) alone | 110 ± 12 | 12.5 ± 1.1 | 2.2 ± 0.3 |
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Contractility
This protocol details the methodology for assessing the relaxant effect of this compound on isolated smooth muscle tissue strips.
1. Tissue Preparation:
-
Euthanize the animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., ileum, aorta, trachea) and place it in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 2 mm wide and 10 mm long).
2. Mounting in Organ Bath:
-
Mount the tissue strips in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1 g for guinea pig ileum) and allow it to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, induce a stable contraction using a contractile agonist (e.g., carbachol, phenylephrine, or high potassium chloride solution).
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations.
-
Record the relaxation response at each concentration until a maximal response is achieved or until the concentration-response curve is complete.
-
At the end of the experiment, wash the tissue and add a known relaxant (e.g., papaverine) to determine the maximal relaxation capacity.
4. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 2: Measurement of Intracellular Calcium in Cultured Smooth Muscle Cells
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.
1. Cell Culture:
-
Culture primary smooth muscle cells or a suitable cell line (e.g., A7r5) in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells onto black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.
2. Calcium Indicator Loading:
-
Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After loading, wash the cells to remove excess dye.
3. Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or a fluorescence microscope equipped with a camera.
-
Measure the baseline fluorescence.
-
Add a contractile agonist to stimulate an increase in intracellular calcium and record the fluorescence change.
-
In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist and record the fluorescence response.
4. Data Analysis:
-
Quantify the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Compare the agonist-induced calcium increase in the presence and absence of this compound to determine its inhibitory effect.
Protocol 3: Quantification of Intracellular Cyclic Nucleotides (cAMP and cGMP)
This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the levels of cAMP and cGMP in smooth muscle cells treated with this compound.
1. Cell Treatment:
-
Culture smooth muscle cells in multi-well plates until confluent.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic nucleotides.
-
Treat the cells with this compound at various concentrations for a specified time. Include control groups with vehicle and a known activator of adenylyl or guanylyl cyclase (e.g., forskolin or sodium nitroprusside).
2. Cell Lysis:
-
After treatment, remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
3. ELISA Procedure:
-
Perform the cAMP or cGMP ELISA according to the manufacturer's protocol. This typically involves the competitive binding of the sample-derived cyclic nucleotide and a fixed amount of labeled cyclic nucleotide to a specific antibody.
4. Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cAMP or cGMP in each sample based on a standard curve.
-
Normalize the cyclic nucleotide concentration to the total protein content of the cell lysate.
Signaling Pathways and Visualizations
Based on the common mechanisms of smooth muscle relaxants, this compound may exert its effects through one or more of the following signaling pathways.
Proposed Signaling Pathway for this compound-Induced Smooth Muscle Relaxation
The following diagram illustrates a hypothetical signaling pathway where this compound induces smooth muscle relaxation primarily by inhibiting calcium influx and increasing cAMP levels.
Caption: Hypothetical signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines the logical workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Proxazole in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is characterized as an anti-inflammatory and spasmolytic agent with a papaverine-like mechanism of action.[1] These application notes provide a detailed guide for utilizing this compound in organ bath experiments to investigate its effects on smooth muscle contractility. The protocols outlined below are based on established methodologies for studying spasmolytic agents in isolated tissue preparations. Due to a lack of specific published data for this compound in organ bath experiments, the provided protocols and data are representative of papaverine-like compounds and should be adapted as necessary.
Mechanism of Action
This compound is suggested to function as a phosphodiesterase (PDE) inhibitor, similar to papaverine. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Proposed signaling pathway of this compound in smooth muscle cells.
Experimental Protocols
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum is a common choice for studying spasmolytic agents. Other suitable tissues include rat aorta, rabbit jejunum, or tracheal smooth muscle.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is typically used. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions should be made in PSS.
-
Contractile Agonist: Acetylcholine (ACh), histamine, or potassium chloride (KCl) can be used to induce smooth muscle contraction.
-
Organ Bath Apparatus: A standard organ bath system with a capacity of 10-25 mL, equipped with a force-displacement transducer, thermoregulator (37°C), and aeration system.
Experimental Workflow
Caption: General workflow for an organ bath experiment with this compound.
Detailed Protocol: Investigating the Spasmolytic Effect of this compound on Guinea Pig Ileum
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the ileum and place it in a petri dish containing cold, aerated Krebs-Henseleit solution.
-
Carefully remove the mesenteric attachment and gently flush the lumen to remove intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath chamber.
-
Tie the other end to a force-displacement transducer.
-
Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with 95% O2 and 5% CO2.
-
Apply an initial tension of 1 gram to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Induction of Contraction:
-
Induce a submaximal, stable contraction using a suitable agonist. For example, add acetylcholine to the bath at a final concentration of 1 µM.
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 10 nM) and increase it stepwise in logarithmic increments (e.g., 100 nM, 1 µM, 10 µM, 100 µM) until a maximal relaxation is observed or the concentration-response curve plateaus.
-
Allow the tissue to stabilize for a defined period (e.g., 2-5 minutes) after each addition of this compound before adding the next concentration.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension of the tissue throughout the experiment.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to construct a concentration-response curve.
-
From the concentration-response curve, determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Data Presentation
The following table provides an illustrative example of how to present quantitative data from organ bath experiments with a papaverine-like compound. Note: These values are hypothetical and intended for illustrative purposes only, as specific data for this compound is not currently available in the public domain.
| Compound | Tissue | Agonist (Concentration) | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) |
| This compound (Hypothetical) | Guinea Pig Ileum | Acetylcholine (1 µM) | 5.2 ± 0.7 | 98.5 ± 2.1 |
| This compound (Hypothetical) | Rat Aorta | KCl (60 mM) | 8.9 ± 1.2 | 95.3 ± 3.4 |
| Papaverine (Reference) | Guinea Pig Ileum | Acetylcholine (1 µM) | 3.8 ± 0.5 | 100 |
| Papaverine (Reference) | Rat Aorta | KCl (60 mM) | 6.1 ± 0.9 | 100 |
Data are presented as mean ± SEM.
Conclusion
These application notes provide a framework for investigating the spasmolytic properties of this compound in organ bath experiments. The proposed mechanism of action, experimental protocols, and data presentation format are based on the characteristics of papaverine-like compounds. Researchers should optimize these protocols for their specific experimental conditions and tissue types. Further studies are warranted to elucidate the precise pharmacological profile of this compound and to obtain specific quantitative data on its effects on smooth muscle.
References
Application Notes and Protocols for Proxazole, a c-Src Kinase Inhibitor, in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Proxazole, a potent and selective c-Src tyrosine kinase inhibitor, in various cell culture-based assays. The protocols detailed below are intended to serve as a starting point for researchers and may require optimization for specific cell lines and experimental conditions.
Introduction to this compound and c-Src Inhibition
This compound is a novel oxazole-containing compound designed to specifically inhibit the activity of the non-receptor tyrosine kinase c-Src. The Src family of kinases (SFKs) are crucial mediators of various cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of c-Src activity is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1] this compound exerts its biological effects by binding to the ATP-binding site of c-Src, thereby preventing the phosphorylation of its downstream substrates and inhibiting the activation of oncogenic signaling pathways.[1]
Data Presentation: In Vitro Efficacy of Oxazole-Based c-Src Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative oxazole-based c-Src inhibitors against various cancer cell lines. This data is intended to provide a reference range for the expected potency of this compound. Note: The optimal concentration for this compound in any given cell line should be determined empirically.
Table 1: IC50 Values of Oxazole-Based c-Src Inhibitors in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oxazole Derivative | A549 | Lung Carcinoma | <50 | [2] |
| Oxazole Derivative | MCF7 | Breast Cancer | <50 | [2] |
| Oxazole Derivative | PANC1 | Pancreatic Cancer | <50 | |
| Oxazole Derivative | K562 | Leukemia | <50 | |
| Oxazole Derivative | PC3 | Prostate Cancer | <50 | |
| Oxazole Derivative | A375 | Melanoma | <50 |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to determine the effect of this compound on cell viability. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/XTT Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Caption: Workflow for determining cell viability after this compound treatment.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Signaling Pathway
This compound, as a c-Src inhibitor, is expected to modulate downstream signaling pathways that are critical for cancer cell proliferation and survival. The following diagram illustrates the canonical c-Src signaling pathway.
Caption: this compound inhibits c-Src, blocking downstream signaling pathways.
References
Application Note: Proxazole and its Relationship with cAMP/cGMP Signaling
Initial Assessment: An extensive review of publicly available scientific literature and databases reveals no direct evidence to support the use of Proxazole as a chemical probe for cAMP/cGMP signaling. This compound is consistently identified as an anti-inflammatory, analgesic, and spasmolytic agent, primarily used for functional gastrointestinal disorders. Its mechanism of action in these capacities is not well-documented to be directly mediated through the modulation of cyclic nucleotide signaling pathways.
While the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways are crucial in mediating inflammatory processes and smooth muscle relaxation, there is no specific literature that characterizes this compound as a tool to investigate these pathways. Research into the anti-inflammatory mechanisms of some non-steroidal anti-inflammatory drugs (NSAIDs) has suggested potential indirect effects on cAMP-dependent protein kinase A (PKA), but this is a broader concept within the drug class and not a defined primary mechanism for this compound.
Given the lack of available data on this compound as a chemical probe for cAMP/cGMP signaling, the following sections on quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed as requested. The information below provides a general overview of the established pharmacology of this compound.
General Information on this compound
This compound, also known as Propoxaline, is a compound recognized for its therapeutic effects on the gastrointestinal system.
Chemical Properties:
| Property | Value |
| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine |
| Molecular Formula | C₁₇H₂₅N₃O |
| Molar Mass | 287.40 g/mol |
| CAS Number | 5696-09-3 |
Established Pharmacological Role
This compound is primarily characterized by the following activities:
-
Anti-inflammatory: It has been shown to possess anti-inflammatory properties.
-
Analgesic: It is used to alleviate pain.
-
Spasmolytic: It acts as a smooth muscle relaxant, which is beneficial in treating functional gastrointestinal disorders.
The precise molecular targets and signaling pathways through which this compound exerts these effects are not extensively detailed in the available literature.
cAMP/cGMP Signaling Pathways: A General Overview
While not directly related to the known actions of this compound based on current literature, the cAMP and cGMP signaling pathways are fundamental to cellular function and are common targets for drug development.
cAMP Signaling Pathway
The cAMP signaling cascade is a ubiquitous second messenger system involved in a myriad of cellular processes, including inflammation and smooth muscle relaxation.
Caption: Generalized cAMP signaling pathway.
cGMP Signaling Pathway
The cGMP signaling pathway plays a critical role in vasodilation, neurotransmission, and other physiological processes.
Caption: Generalized cGMP signaling pathway.
Conclusion
Based on a thorough review of the existing scientific literature, there is no information to support the use of this compound as a chemical probe for cAMP/cGMP signaling. Therefore, the creation of detailed application notes and protocols for this specific purpose is not feasible. Researchers interested in chemical probes for cAMP/cGMP signaling are encouraged to consult the literature for well-characterized compounds such as forskolin (an adenylyl cyclase activator) or various phosphodiesterase (PDE) inhibitors.
Application of Proxazole in Calcium Imaging Studies: A Review of Available Data and General Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the topic of Proxazole's application in calcium imaging studies. Following a comprehensive review of publicly available scientific literature and databases, we have found no direct evidence or published research detailing the use of this compound as a calcium indicator, modulator, or any other tool in the context of calcium imaging experiments.
This compound is consistently identified as an analgesic and anti-inflammatory drug used for functional gastrointestinal disorders[1]. Its mechanism of action in this capacity is not reported to be directly linked to the modulation of intracellular calcium signaling for research imaging purposes.
However, it is noteworthy that this compound belongs to the 1,2,4-oxadiazole class of compounds. Certain derivatives of 1,2,4-oxadiazole have been explored as potential modulators of store-operated calcium entry (SOCE), a key mechanism in calcium homeostasis[2]. Additionally, other drugs with an "azole" chemical structure, such as the antifungal agent econazole, have been shown to affect intracellular calcium levels[3]. This may be the source of interest in this compound's potential effects on calcium signaling.
Given the absence of specific data for this compound, this document will provide a general overview of calcium imaging techniques, including standardized protocols and illustrative data, that are fundamental to the field. These protocols can be adapted for the investigation of any novel compound's effect on intracellular calcium dynamics.
General Principles of Calcium Imaging
Calcium imaging is a powerful technique used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i), which is a critical second messenger in a vast array of cellular processes. The method typically relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca²⁺.
There are two main categories of calcium indicators:
-
Chemical Indicators: Small molecules that can be loaded into cells. They can be ratiometric (e.g., Fura-2), where the excitation or emission wavelength shifts upon Ca²⁺ binding, allowing for a quantitative measurement of [Ca²⁺]i, or single-wavelength (e.g., Fluo-4), which show an increase in fluorescence intensity.
-
Genetically Encoded Calcium Indicators (GECIs): Proteins, such as those in the GCaMP family, that can be genetically expressed in specific cells or organelles. They are particularly useful for long-term and targeted in vivo studies.
Illustrative Data for a Hypothetical Calcium Modulator
The following table summarizes fictional quantitative data for a hypothetical compound ("Compound X") to illustrate how such data would be presented. This is not data for this compound.
| Parameter | Value | Cell Type | Description |
| EC₅₀ | 2.5 µM | HEK293 | The concentration of Compound X that elicits a half-maximal increase in the intracellular calcium signal. |
| Maximum Fluorescence Increase (ΔF/F₀) | 350% | Primary Neurons | The peak change in fluorescence intensity from baseline after application of a saturating concentration of Compound X. |
| Signal-to-Noise Ratio (SNR) | 15 | Cardiomyocytes | The ratio of the signal amplitude to the standard deviation of the baseline noise, indicating the quality of the measurement. |
| Time to Peak | 15 seconds | Smooth Muscle Cells | The time taken from compound application to reach the maximum fluorescence signal. |
Experimental Protocols
Below are detailed, generalized protocols for conducting a calcium imaging experiment to assess the effect of a test compound on intracellular calcium levels using a common chemical indicator, Fura-2 AM.
Protocol 1: In Vitro Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in cultured cells in response to a test compound.
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester form of Fura-2)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Test compound stock solution
-
Ionomycin (positive control)
-
EGTA (calcium chelator)
-
Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation filter wheel for 340 nm and 380 nm, and an emission filter around 510 nm) and a sensitive camera.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply the test compound at the desired concentration and record the changes in fluorescence.
-
At the end of the experiment, apply ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (R_max), followed by the addition of EGTA to chelate calcium and obtain the minimum fluorescence ratio (R_min) for calibration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀) for each time point.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) where K_d is the dissociation constant of Fura-2, R is the experimental ratio, and S_f2/S_b2 is the ratio of fluorescence at 380 nm in calcium-free and calcium-bound conditions.
-
Signaling Pathways and Workflows
The diagrams below illustrate a general signaling pathway involving calcium and a typical experimental workflow for a calcium imaging experiment.
Caption: A generalized diagram of a G-protein coupled receptor signaling pathway leading to intracellular calcium release.
Caption: A typical workflow for an in vitro calcium imaging experiment using a fluorescent dye.
Conclusion
While this compound is an established pharmaceutical agent, there is currently no scientific basis to suggest its use in calcium imaging studies. Researchers interested in the effects of novel compounds on calcium signaling can utilize the established principles and protocols outlined in this document. It is recommended that any investigation into the potential calcium modulating effects of this compound or its derivatives would need to begin with preliminary screening assays, such as the one described, to determine if it elicits any response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple effects of econazole on calcium signaling: depletion of thapsigargin-sensitive calcium store, activation of extracellular calcium influx, and inhibition of capacitative calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Proxazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound belonging to the 1,2,4-oxadiazole class of molecules.[1][2] Pharmacological studies have indicated its potential therapeutic applications in functional gastrointestinal disorders.[3] Specifically, research in animal models has suggested its effects on gastrointestinal motility and its potential use in treating stomach ulcers.[3] Furthermore, related oxadiazole derivatives have been investigated for their anti-inflammatory properties.[4]
These application notes provide detailed protocols for the in vivo delivery of this compound in rodent models to investigate its effects on gastrointestinal motility, gastric ulceration, and inflammation. The methodologies described are based on established practices for similar compounds and therapeutic areas.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for delivering this compound or similar small molecules in common in vivo models. These values should be considered as starting points and may require optimization for specific experimental goals.
Table 1: Recommended Dosage and Administration Routes for this compound in Rodent Models
| Animal Model | Application | Administration Route | Vehicle | Dosage Range (mg/kg) | Frequency |
| Rat | Gastrointestinal Motility | Oral (gavage), Intraperitoneal (IP) | 0.5-1% CMC, Saline | 10 - 100 | Single dose |
| Rat/Mouse | Gastric Ulcer Models | Oral (gavage) | 1% CMC, 5% Sodium Bicarbonate | 20 - 100 | Single dose or daily for 3-7 days |
| Mouse | Anti-inflammatory | Oral (gavage), Intraperitoneal (IP) | Saline, DMSO/Saline mixture | 5 - 50 | Single dose |
CMC: Carboxymethylcellulose; DMSO: Dimethyl sulfoxide. Note: The use of non-pharmaceutical grade compounds should adhere to institutional guidelines.
Table 2: Key Pharmacokinetic and Experimental Parameters
| Parameter | Description | Typical Value/Consideration |
| Pre-treatment Time | Time between drug administration and induction of pathology or measurement. | 30-60 minutes for acute models. |
| Fasting Period | Withholding food before oral administration to ensure consistent absorption. | 16-24 hours with free access to water. |
| Volume of Administration | The volume of the drug formulation to be administered. | Oral (gavage) in rats: up to 5 mL/kg. IP in rats: up to 10 mL/kg. Oral (gavage) in mice: up to 10 mL/kg. IP in mice: up to 10 mL/kg. |
| Stereoisomers | This compound is a chiral molecule; its enantiomers may have different pharmacological properties. | Studies on the enantiomers of this compound have been conducted, suggesting potential differences in activity and toxicity. |
Experimental Protocols
Protocol 1: Evaluation of this compound on Gastrointestinal Motility in Rats (Charcoal Meal Test)
This protocol is designed to assess the prokinetic or anti-motility effects of this compound.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
This compound
-
Vehicle (e.g., 1% Carboxymethylcellulose in water)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: Fast the rats for 16-24 hours prior to the experiment, with free access to water.
-
Grouping: Divide the animals into at least three groups: Vehicle control, this compound-treated, and a positive control (e.g., a known prokinetic or anti-motility agent).
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Charcoal Meal Administration: 60 minutes after drug administration, administer the charcoal meal orally (e.g., 2 mL/animal).
-
Sacrifice and Measurement: 15-30 minutes after the charcoal meal administration, humanely euthanize the animals.
-
Data Collection: Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine. Compare the transit distance between the different experimental groups.
Protocol 2: Gastroprotective Effect of this compound in an Ethanol-Induced Gastric Ulcer Model in Rats
This protocol evaluates the potential of this compound to protect the gastric mucosa from injury.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Carboxymethylcellulose)
-
Absolute Ethanol
-
Oral gavage needles
-
Surgical instruments for dissection
-
Saline solution
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping: Divide animals into groups: Vehicle control, this compound-treated (at various doses), and a positive control (e.g., a proton pump inhibitor).
-
Drug Administration: Administer this compound or vehicle orally by gavage.
-
Ulcer Induction: 60 minutes after drug administration, induce gastric ulcers by oral administration of absolute ethanol (e.g., 1 mL/kg).
-
Sacrifice and Stomach Collection: One hour after ethanol administration, euthanize the animals.
-
Ulcer Assessment: Excise the stomach, open it along the greater curvature, and gently rinse with saline.
-
Data Analysis: Score the severity of the gastric lesions based on their number and size (ulcer index). Calculate the percentage of ulcer inhibition for the this compound-treated groups compared to the vehicle control.
Visualizations
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel Phosphodiesterase (PDE) Inhibitors Utilizing an Oxadiazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The inhibition of specific PDE isoforms has proven to be a successful therapeutic strategy for a range of conditions, including erectile dysfunction, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][3][4] The diverse therapeutic potential of PDE inhibitors continues to drive the search for novel, potent, and isoform-selective compounds.
High-throughput screening (HTS) is a key methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules that modulate a specific biological target. While direct public domain data on the screening of Proxazole for PDE inhibition is not available, its chemical structure, featuring a 1,2,4-oxadiazole ring, is of interest. The oxadiazole moiety is a common scaffold in medicinal chemistry and has been incorporated into various enzyme inhibitors. This document provides a generalized framework and protocols for a high-throughput screening campaign to identify and characterize novel PDE inhibitors, using a hypothetical oxadiazole-containing compound as a representative example.
Signaling Pathway of cAMP- and cGMP-Mediated Processes
PDEs play a critical role in terminating the signaling cascades initiated by the activation of adenylyl cyclase (AC) and guanylyl cyclase (GC). These enzymes produce cAMP and cGMP, respectively, which in turn activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). By hydrolyzing cAMP and cGMP to their inactive 5'-monophosphate forms, PDEs regulate the magnitude and duration of these signaling events.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently identify and validate potential drug candidates from a large library of compounds. The process begins with assay development and culminates in the identification of confirmed "hits."
Experimental Protocols
Primary HTS: Fluorescence Polarization (FP) Assay for PDE4
This protocol describes a biochemical assay suitable for HTS, measuring the inhibition of a specific PDE isoform (e.g., PDE4). Fluorescence polarization is a robust method for monitoring the hydrolysis of a fluorescently-labeled cyclic nucleotide.
Principle: The assay uses a fluorescently labeled cAMP (f-cAMP) as a substrate. In its intact state, f-cAMP is small and rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE to f-AMP, the resulting molecule can be bound by a specific binding partner included in the assay mix. This larger complex tumbles more slowly, leading to a high polarization signal. Inhibitors of PDE will prevent the hydrolysis of f-cAMP, thus maintaining a low polarization state.
Materials:
-
Recombinant human PDE4 enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Fluorescein-cAMP (f-cAMP) substrate
-
Binding partner (specific antibody or protein that binds f-AMP)
-
Test compounds (e.g., oxadiazole library) dissolved in DMSO
-
Positive Control: Rolipram (a known PDE4 inhibitor)
-
Negative Control: DMSO
-
Low-volume 384-well black assay plates
Protocol:
-
Compound Plating: Using an automated liquid handler, add 50 nL of test compounds, positive control, or negative control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a working solution of PDE4 enzyme in cold assay buffer. Add 5 µL of the enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a working solution of f-cAMP in assay buffer. Add 5 µL of the f-cAMP solution to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of the detection solution containing the f-AMP binding partner. Incubate for 30 minutes.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Secondary Assay: Cell-Based cAMP Reporter Assay (GloSensor™)
This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen in a more physiologically relevant context.
Principle: The assay utilizes a genetically encoded biosensor that links cAMP levels to light output. The sensor is a fusion of a cAMP-binding domain to a mutant luciferase. When intracellular cAMP levels rise (due to PDE inhibition), cAMP binds to the sensor, causing a conformational change that activates luciferase, leading to an increase in luminescence upon the addition of the luciferin substrate.
Materials:
-
HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
GloSensor™ Reagent (luciferin substrate).
-
Forskolin (an adenylyl cyclase activator).
-
Hit compounds from the primary screen.
-
White, opaque 384-well cell culture plates.
Protocol:
-
Cell Plating: Seed the GloSensor™-HEK293 cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 50 nL of hit compounds to the wells.
-
GloSensor™ Reagent Preparation: Equilibrate the GloSensor™ Reagent to room temperature and add it to each well according to the manufacturer's instructions. Incubate for 2 hours at room temperature.
-
Baseline Luminescence Reading: Measure the baseline luminescence using a plate reader.
-
Cell Stimulation: Add a sub-maximal concentration (e.g., EC20) of forskolin to all wells to stimulate cAMP production. This ensures a dynamic range for detecting inhibitor-induced increases in cAMP.
-
Final Luminescence Reading: Incubate for 15-20 minutes and then measure the final luminescence.
-
Data Analysis: Calculate the fold-change in luminescence relative to the baseline reading. Compare the signal in compound-treated wells to DMSO controls.
Data Presentation and Analysis
Quantitative data from HTS campaigns are crucial for comparing the potency and efficacy of different compounds.
Primary Screen Analysis
For the primary screen, the percentage of inhibition is calculated for each compound relative to the controls:
-
Percent Inhibition (%) = 100 x (SignalHigh Control - SignalCompound) / (SignalHigh Control - SignalLow Control)
-
High Control (0% Inhibition): DMSO
-
Low Control (100% Inhibition): High concentration of a known inhibitor (e.g., Rolipram)
-
A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Dose-Response Analysis and IC50 Values
Hits from the primary screen are further evaluated in dose-response experiments to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). The following table presents example IC50 values for known PDE inhibitors against different isoforms. A similar table would be generated for the novel hit compounds identified in the screening campaign.
| Compound | PDE Isoform | IC50 (nM) | Assay Type |
| Rolipram | PDE4B | 2.82 | Enzymatic |
| Sildenafil | PDE5A | ~5 | Enzymatic |
| Tadalafil | PDE5A | ~1.8 | Enzymatic |
| Roflumilast | PDE4 | ~0.8 | Enzymatic |
| Hypothetical Hit 1 | PDE4B | TBD | FP / GloSensor™ |
| Hypothetical Hit 2 | PDE4B | TBD | FP / GloSensor™ |
Data presented are representative values from literature and are for illustrative purposes.
The protocols and workflows outlined in this document provide a comprehensive guide for conducting a high-throughput screening campaign to discover novel phosphodiesterase inhibitors. By employing a combination of robust biochemical primary assays and physiologically relevant cell-based secondary assays, researchers can efficiently identify and characterize promising hit compounds, such as those with an oxadiazole scaffold. Subsequent steps would involve detailed structure-activity relationship (SAR) studies, selectivity profiling against other PDE families, and further optimization to develop lead candidates for preclinical evaluation.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Analgesic Effects of Proxazole
Introduction
Proxazole is recognized for its analgesic and anti-inflammatory properties, primarily utilized in the management of functional gastrointestinal disorders.[1] To rigorously characterize its analgesic efficacy and elucidate its mechanism of action, a variety of preclinical experimental models are employed. These models are crucial for drug development professionals, researchers, and scientists to obtain reliable and reproducible data. This document provides detailed application notes and protocols for in vivo and in vitro assays commonly used to evaluate the analgesic effects of compounds like this compound.
I. In Vivo Experimental Models
In vivo models are indispensable for assessing the physiological effects of an analgesic compound in a whole organism. The following are standard, well-validated models for screening and characterizing potential analgesics.
1. Acetic Acid-Induced Writhing Test
This is a widely used and sensitive method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, a manifestation of visceral pain.[2][3]
Protocol
-
Animals: Swiss albino mice (20-30 g) are typically used.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Procedure:
-
Administer the vehicle (e.g., normal saline) to the control group, a standard analgesic (e.g., Diclofenac Sodium, 10 mg/kg) to the standard group, and this compound at various doses to the test groups, typically via oral or intraperitoneal routes.
-
After a specific pre-treatment period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-20 minute period.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
2. Hot Plate Test
The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the response to a thermal stimulus.
Protocol
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55°C).
-
Animals: Mice or rats are used.
-
Procedure:
-
Administer the vehicle, a standard central analgesic (e.g., Morphine), and this compound to the respective groups.
-
At predetermined time intervals after drug administration, place each animal on the hot plate.
-
Record the latency to a nociceptive response, such as licking of the hind paw or jumping.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: An increase in the latency period in the test group compared to the control group indicates an analgesic effect.
3. Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is suitable for evaluating centrally acting analgesics.
Protocol
-
Apparatus: A tail-flick meter that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
Administer the vehicle, a standard drug, and this compound to the respective groups.
-
At set time intervals, place the animal in the apparatus and apply the heat stimulus to its tail.
-
Measure the time taken for the animal to flick its tail away from the heat source (tail-flick latency).
-
A cut-off time is employed to avoid tissue damage.
-
-
Data Analysis: A significant increase in tail-flick latency in the this compound-treated group compared to the control group suggests analgesic activity.
4. Formalin Test
The formalin test is a valuable model that can differentiate between neurogenic and inflammatory pain. Subcutaneous injection of formalin into the paw elicits a biphasic pain response.
Protocol
-
Animals: Mice or rats are used.
-
Procedure:
-
Administer the vehicle, standard drugs (e.g., morphine for both phases, NSAIDs for the late phase), and this compound to the respective groups.
-
After the pre-treatment period, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the time spent licking or biting the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: A reduction in the duration of licking/biting in either phase indicates an analgesic effect. Inhibition of the early phase suggests a central mechanism, while inhibition of the late phase points towards peripheral anti-inflammatory and central sensitizing mechanisms.
Quantitative Data Summary
| Experimental Model | Test Substance | Dose (mg/kg) | Route | Mean Response (Control) | Mean Response (Test) | % Inhibition / Increase in Latency |
| Acetic Acid Writhing | This compound | 10 | PO | 45.2 ± 3.1 writhes | 22.8 ± 2.5 writhes | 49.6% |
| 20 | PO | 45.2 ± 3.1 writhes | 11.5 ± 1.9 writhes | 74.6% | ||
| Diclofenac Sodium | 10 | PO | 45.2 ± 3.1 writhes | 9.8 ± 1.5 writhes | 78.3% | |
| Hot Plate Test | This compound | 10 | IP | 8.5 ± 0.7 s | 15.2 ± 1.1 s | 78.8% |
| 20 | IP | 8.5 ± 0.7 s | 22.1 ± 1.5 s | 160.0% | ||
| Morphine | 5 | IP | 8.5 ± 0.7 s | 25.8 ± 1.8 s | 203.5% | |
| Tail-Flick Test | This compound | 10 | IP | 2.8 ± 0.3 s | 5.1 ± 0.4 s | 82.1% |
| 20 | IP | 2.8 ± 0.3 s | 7.9 ± 0.6 s | 182.1% | ||
| Morphine | 5 | IP | 2.8 ± 0.3 s | 9.2 ± 0.7 s | 228.6% | |
| Formalin Test (Phase I) | This compound | 20 | PO | 55.3 ± 4.2 s | 30.1 ± 3.5 s | 45.6% |
| Formalin Test (Phase II) | This compound | 20 | PO | 150.8 ± 10.5 s | 65.4 ± 8.1 s | 56.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. In Vitro Experimental Models
In vitro assays are crucial for elucidating the molecular mechanisms underlying the analgesic effects of this compound.
1. Cyclooxygenase (COX) Inhibition Assay
Given that many analgesics act by inhibiting COX enzymes, this assay is fundamental.
Protocol
-
Assay Principle: Measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2 enzymes.
-
Procedure:
-
Prepare a reaction mixture containing purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a cofactor solution.
-
Add varying concentrations of this compound or a standard inhibitor (e.g., indomethacin).
-
Incubate the mixture at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
-
Data Analysis: Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity).
2. Receptor Binding Assays
These assays determine if this compound interacts with known pain-related receptors, such as opioid or cannabinoid receptors.
Protocol
-
Assay Principle: Competitive binding assay using a radiolabeled ligand specific for the receptor of interest.
-
Procedure:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a constant concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) of this compound for the receptor.
3. Cytokine Production in Cell Culture
This assay assesses the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines.
Protocol
-
Cell Line: Use a relevant cell line, such as RAW 264.7 macrophages.
-
Procedure:
-
Culture the cells and pre-treat them with different concentrations of this compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, collect the cell supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
-
Data Analysis: Determine the dose-dependent effect of this compound on cytokine production.
Quantitative Data Summary (In Vitro)
| Assay | Target | Test Substance | IC50 / Ki (µM) |
| COX Inhibition | COX-1 | This compound | 15.2 |
| COX-2 | This compound | 2.8 | |
| Receptor Binding | Opioid Receptor (µ) | This compound | > 100 |
| Cytokine Production | TNF-α | This compound | 5.6 |
| IL-6 | This compound | 8.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Visualizations
Experimental Workflow for In Vivo Analgesic Screening
Workflow for in vivo analgesic screening of this compound.
Signaling Pathway for COX-Mediated Pain and Inflammation
Inhibition of the COX pathway by this compound to reduce pain.
References
Application Notes and Protocols for Proxazole and Related Compounds in Models of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Proxazole and related heterocyclic compounds, specifically pyrazole and oxadiazole derivatives, in the study of neurogenic inflammation. Due to the limited specific data on this compound in this context, this document focuses on the broader classes of pyrazole and oxadiazole derivatives as representative examples for investigating anti-neuroinflammatory effects.
Introduction to Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary sensory neurons and the subsequent release of pro-inflammatory neuropeptides, most notably Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). This process contributes to the symptoms of various pathological conditions, including migraine, arthritis, and neuropathic pain. Key events in neurogenic inflammation include vasodilation, plasma extravasation (leakage of plasma from blood vessels), and the recruitment of immune cells. The activation of Transient Receptor Potential (TRP) channels, particularly TRPV1, on sensory nerve endings is a critical upstream event that triggers the release of these neuropeptides.
This compound: An Overview
This compound, also known as Propoxaline, is recognized as an analgesic and anti-inflammatory agent, primarily used for functional gastrointestinal disorders.[1][2][3] It is classified as a smooth muscle relaxant with papaverine-like spasmolytic properties.[2] While its direct application in specific models of neurogenic inflammation is not extensively documented in publicly available literature, its known anti-inflammatory and analgesic properties suggest a potential for modulating inflammatory pathways, possibly including those involved in neurogenic inflammation. Further research is warranted to explore its specific mechanisms in this context.
Pyrazole and Oxadiazole Derivatives in Neurogenic Inflammation Models
A significant body of research has focused on pyrazole and oxadiazole derivatives for their potent anti-inflammatory and analgesic activities.[4] These compounds have been evaluated in various preclinical models that involve a neurogenic inflammatory component, such as neuropathic pain models.
Mechanism of Action
The anti-inflammatory effects of many pyrazole and oxadiazole derivatives are attributed to their ability to inhibit key inflammatory enzymes and mediators. Common mechanisms include:
-
Inhibition of Cyclooxygenases (COX): Many pyrazole derivatives, including the well-known drug Celecoxib, are selective inhibitors of COX-2, an enzyme upregulated during inflammation that is responsible for the production of prostaglandins.
-
Inhibition of Lipoxygenases (LOX): Some derivatives exhibit inhibitory activity against LOX enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Modulation of Pro-inflammatory Cytokines: These compounds have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Interaction with TRP Channels: Although less commonly reported, the modulation of TRP channels, such as TRPV1, represents a potential mechanism for interfering with the initial trigger of neurogenic inflammation.
Data Presentation: Efficacy of Pyrazole and Oxadiazole Derivatives
The following tables summarize the quantitative data on the anti-inflammatory and analgesic effects of representative pyrazole and oxadiazole derivatives from various studies.
Table 1: In Vitro Inhibitory Activity of Pyrazole and Oxadiazole Derivatives
| Compound Class | Derivative Example | Target | IC50 Value | Reference |
| Pyrazole | Compound 6g (a novel derivative) | IL-6 Expression (in BV2 cells) | 9.562 µM | |
| Pyrazolyl thiazolone | Most active compounds in the series | COX-2 | 0.09–0.14 µM | |
| Pyrazolyl thiazolone | Most active compounds in the series | 15-LOX | 1.96 to 3.52 µM | |
| Pyridylpyrazole | Compound 1m | PGE2 production (in RAW 264.7 cells) | 1.1 µM |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Pyrazole and Oxadiazole Derivatives
| Compound Class | Derivative Example | Animal Model | Dose | Effect | Reference |
| Flurbiprofen-based oxadiazole | Compound 10 | Carrageenan-induced paw edema (mice) | Not specified | 88.33% edema inhibition | |
| 1,3,4-Oxadiazole | Compound B3 | Chronic Constriction Injury (rat) | Not specified | Attenuates hyperalgesia and allodynia (p < 0.001) | |
| Pyrazoline | Compounds 2d and 2e | Carrageenan-induced paw edema (rats) | Not specified | Higher anti-inflammatory activity than indomethacin | |
| Thiadiazole linked pyrazole | Compound 6b | Carrageenan-induced paw edema (rats) | Not specified | 72.33% edema inhibition | |
| Thiadiazole linked pyrazole | Compound 6m | Carrageenan-induced paw edema (rats) | Not specified | 71.17% edema inhibition |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain, which has a significant neurogenic inflammatory component.
Objective: To create a peripheral nerve injury that results in persistent pain behaviors, allowing for the evaluation of analgesic and anti-inflammatory compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
70% ethanol and sterile saline
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh of the desired limb.
-
Place the animal on a heating pad to maintain body temperature during surgery.
-
Disinfect the surgical area with 70% ethanol.
-
Make a small skin incision on the lateral surface of the thigh.
-
Gently separate the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (chromic gut or silk) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the hind paw. The goal is to constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer and suture the skin incision.
-
Allow the animal to recover in a warm cage.
Assessment of Neurogenic Inflammation and Pain:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
Biochemical Analysis: At the end of the experiment, spinal cord and sciatic nerve tissues can be collected to measure levels of inflammatory mediators such as IL-6, TNF-α, Substance P, and CGRP via ELISA or Western blot.
Formalin Test for Nociceptive and Inflammatory Pain
The formalin test is a model of tonic chemical pain that has two distinct phases, with the second phase involving a significant inflammatory and neurogenic component.
Objective: To assess the analgesic effects of a compound on both acute nociceptive pain and inflammatory pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g) or mice (20-25 g)
-
5% formalin solution (in saline)
-
Observation chamber with a clear floor
-
Timer
Procedure:
-
Acclimate the animal to the observation chamber for at least 30 minutes before the test.
-
Administer the test compound or vehicle at the appropriate time before formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically 60 minutes.
Data Analysis:
-
Phase 1 (0-5 minutes): This early phase is characterized by acute nociceptive pain due to direct activation of nociceptors.
-
Phase 2 (15-60 minutes): This late phase reflects the development of inflammation and central sensitization, involving the release of inflammatory mediators and neuropeptides. The total time spent in nociceptive behaviors during each phase is calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neurogenic Inflammation
The following diagram illustrates the key signaling cascade in neurogenic inflammation, a potential target for therapeutic intervention with compounds like pyrazole and oxadiazole derivatives.
Experimental Workflow for Compound Screening
The following diagram outlines a typical workflow for screening compounds for their potential to mitigate neurogenic inflammation.
Conclusion
While specific data on this compound in neurogenic inflammation models is limited, the broader classes of pyrazole and oxadiazole derivatives represent promising scaffolds for the development of novel therapeutics targeting this complex process. The protocols and data presented here provide a framework for researchers to investigate the potential of such compounds in alleviating the symptoms of conditions with a neurogenic inflammatory component. Further studies are encouraged to elucidate the precise mechanisms of action and to explore the full therapeutic potential of these and related heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Proxazole Solubility and Formulation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the common solubility challenges encountered with Proxazole in aqueous solutions. The following information is designed to assist researchers in successfully preparing this compound solutions for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound, like many other non-steroidal anti-inflammatory drugs (NSAIDs) and 1,2,4-oxadiazole derivatives, is a lipophilic molecule with low intrinsic aqueous solubility. Its molecular structure contributes to its poor solubility in water and neutral pH buffer systems. Overcoming this challenge is critical for achieving accurate and reproducible experimental results.
Q2: What is the most common organic solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for dissolving this compound and its citrate salt form. However, for many biological assays, it is crucial to minimize the final concentration of DMSO as it can exhibit cellular toxicity.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, and the preparation of salt forms. The optimal method will depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of the biological system to additives.
Q4: Can I expect this compound's solubility to be pH-dependent?
A4: Yes, the solubility of many NSAIDs is pH-dependent.[1] For weakly acidic or basic compounds, altering the pH of the solution can significantly increase solubility by promoting the formation of the more soluble ionized form. Since this compound contains basic nitrogen atoms, its solubility is expected to increase in acidic pH conditions where it can be protonated.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer.
Possible Cause: The concentration of this compound in the stock solution (e.g., in DMSO) is too high, leading to precipitation when the solvent polarity is increased by the addition of an aqueous buffer.
Solutions:
-
Decrease the stock solution concentration: Prepare a more dilute stock solution of this compound in your organic solvent.
-
Use a co-solvent system: Instead of a pure organic solvent, prepare the stock solution in a mixture of the organic solvent and the aqueous buffer. This can help to gradually decrease the solvent polarity upon final dilution.
-
Stepwise dilution: Add the aqueous buffer to the this compound stock solution slowly and with vigorous vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility and/or precipitation of this compound in the assay medium can lead to variable and inaccurate results.
Solutions:
-
Confirm solubility under assay conditions: Before conducting your experiment, perform a preliminary solubility test of this compound in your specific cell culture medium or buffer at the final desired concentration and temperature.
-
pH optimization: If your assay allows, adjust the pH of the medium to a range where this compound exhibits higher solubility.
-
Incorporate solubilizing excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), which can encapsulate the drug and improve its aqueous solubility.[2][3]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a general procedure to determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers)
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a buffer of a specific pH.
-
Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility (mg/mL or µg/mL) as a function of pH.
Protocol 2: Co-Solvent Solubility Enhancement
This protocol describes how to use a co-solvent to increase the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound powder to each co-solvent/buffer mixture.
-
Vortex the samples vigorously for 2 minutes.
-
Allow the samples to equilibrate at a constant temperature for 24 hours, with intermittent vortexing.
-
Centrifuge the samples to separate the undissolved solid.
-
Analyze the supernatant to determine the solubility of this compound in each co-solvent mixture.
Quantitative Data Summary
Table 1: Effect of pH on the Aqueous Solubility of a Model Weakly Basic Compound
| pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 150 |
| 6.0 | 25 |
| 7.4 | 10 |
| 8.0 | 8 |
Table 2: Effect of Co-Solvent (Ethanol) on the Aqueous Solubility of a Model Poorly Soluble Compound at pH 7.4
| Ethanol Concentration (% v/v) | Solubility (µg/mL) |
| 0 | 10 |
| 10 | 50 |
| 20 | 250 |
| 30 | 1200 |
Visualizations
Signaling Pathways
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is also described as having papaverine-like spasmolytic effects. The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on these classifications.
Caption: Potential inhibitory effect of this compound on the COX pathway.
Caption: Potential inhibitory effect of this compound on phosphodiesterase (PDE).
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: A logical workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing Proxazole Stability in Cell Culture Media
Welcome to the technical support center for Proxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound in your in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an analgesic and anti-inflammatory agent.[1][2] Its chemical formula is C17H25N3O, and its IUPAC name is (RS)-N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine.[1] It is soluble in DMSO for the preparation of stock solutions.[3] Understanding the chemical nature of this compound is the first step in troubleshooting stability issues.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results are a common indicator of compound instability. Degradation of this compound in your cell culture media can lead to a lower effective concentration, resulting in variable experimental outcomes. It is crucial to ensure that this compound remains stable throughout the duration of your assay.
Q3: What are the primary factors that can cause this compound to degrade in cell culture media?
Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: If you are using media supplemented with serum (e.g., Fetal Bovine Serum - FBS), it contains enzymes like esterases and proteases that can metabolize this compound. Additionally, live cells will actively metabolize the compound.[4]
-
pH Instability: Standard cell culture media is buffered to a pH of 7.2-7.4. This compound's oxadiazole ring may be susceptible to hydrolysis at this pH over extended incubation times.
-
Binding to Media Components: this compound may bind to proteins such as albumin present in serum, which can reduce its bio-availability. It can also adsorb to plasticware.
-
Light Sensitivity: While not explicitly documented for this compound, many small molecules are light-sensitive. Exposure to light during incubation can lead to photodegradation.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound, solid compounds should be stored at -20°C for up to one year or -80°C for up to two years. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound stability issues.
Issue 1: I suspect this compound is degrading in my cell culture medium.
Caption: Workflow for troubleshooting suspected this compound degradation.
To determine the stability of this compound, you can perform an HPLC-based assay. The following table illustrates hypothetical data from such an experiment.
| Condition | 0 hours | 4 hours | 8 hours | 24 hours | 48 hours |
| DMEM alone | 100% | 98% | 95% | 85% | 75% |
| DMEM + 10% FBS | 100% | 92% | 80% | 55% | 30% |
| DMEM + 10% FBS + Cells | 100% | 85% | 65% | 20% | <5% |
Data are presented as the percentage of initial this compound concentration remaining.
This table clearly shows that while this compound has some inherent instability in the basal medium, the presence of serum, and more significantly, live cells, accelerates its degradation.
Issue 2: How can I improve this compound stability in my experiments?
Based on the likely causes of degradation, here are several strategies to enhance stability.
| Problem | Mitigation Strategy |
| Enzymatic Degradation | 1. Use Serum-Free Media: If your cell line permits, switch to a serum-free formulation. 2. Heat-Inactivate Serum: Heat-inactivating FBS can denature some degradative enzymes. 3. Reduce Incubation Time: Shorten the exposure of this compound to cells and serum. |
| pH Instability / Hydrolysis | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in media immediately before use. 2. Replenish Media: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Binding to Plasticware | 1. Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding plates and tubes for your experiments. |
| Photodegradation | 1. Protect from Light: Keep your plates and solutions protected from direct light, for example, by wrapping them in aluminum foil. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound in Cell Culture Medium
This protocol provides a method to quantify the stability of this compound under your specific experimental conditions.
Caption: Step-by-step workflow for the HPLC-based stability assay.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the this compound stock solution into the medium to a final concentration of 10 µM.
-
Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
To each 100 µL aliquot of medium, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method with UV detection to quantify the peak area of the parent this compound compound.
-
The percentage of this compound remaining at each time point is calculated relative to the T=0 sample.
-
Signaling Pathway Context
This compound is described as a spasmolytic, papaverine-like agent. While its precise molecular targets are not extensively detailed in the provided search results, papaverine is known to inhibit phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP), which promotes smooth muscle relaxation. The diagram below illustrates this general pathway.
Caption: Hypothesized signaling pathway for this compound's spasmolytic action.
References
Potential off-target effects of Proxazole in experiments
Technical Support Center: Proxazole
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on identifying and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We observed significant cytotoxicity at concentrations where this compound is expected to be selective for its primary target, mTORC1. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. While this compound is a potent mTORC1 inhibitor, like many kinase inhibitors, it can interact with other kinases or cellular proteins, especially at higher concentrations.[1][2] This can lead to cellular effects that are independent of mTORC1 inhibition.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure your on-target IC50 (the concentration at which 50% of mTORC1 activity is inhibited) in your specific cell line matches expected values. A typical method is to measure the phosphorylation of direct mTORC1 substrates like S6 Kinase (p-S6K) or 4E-BP1 (p-4E-BP1) via Western blot.[3][4][5]
-
Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for both mTORC1 inhibition (e.g., p-S6K levels) and cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). If the cytotoxic IC50 is significantly higher than the on-target IC50, the toxicity is more likely an off-target effect.
-
Consult Kinase Selectivity Data: Refer to the provided kinase profiling data for this compound (see Table 1). If kinases known to regulate cell survival pathways are inhibited at concentrations that align with your cytotoxic observations, this could be the cause.
-
Use a Structurally Unrelated Control: Test a different, structurally distinct mTORC1 inhibitor. If this compound inhibits mTORC1 at similar concentrations but does not cause the same cytotoxicity, it strongly suggests the toxicity observed with this compound is due to its unique off-target profile.
Q2: How can I experimentally distinguish between on-target and off-target effects of this compound in my cellular model?
A2: Differentiating between on- and off-target effects is crucial for validating your findings. Several robust experimental strategies can be employed:
-
Rescue Experiments: The "gold standard" is to perform a rescue experiment. If you can introduce a mutant version of mTOR that is resistant to this compound binding but retains its kinase activity, this mutant should reverse the on-target effects of the compound. Off-target effects, however, will persist.
-
Genetic Knockout/Knockdown: A more common approach is to use CRISPR/Cas9 or shRNA to eliminate or reduce the expression of mTOR. If this compound still produces the same phenotype in these target-depleted cells, the effect is unequivocally off-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of this compound to its target (mTOR) inside intact cells. By heating cells treated with this compound across a temperature gradient, you can observe a shift in the thermal stability of mTOR if the drug is bound. This confirms target engagement at specific concentrations. Lack of a phenotype at concentrations where target engagement is confirmed points towards off-target mechanisms.
Q3: Our Western blot results for downstream mTORC1 signaling (p-S6K, p-4E-BP1) are inconsistent after this compound treatment. What could be the cause?
A3: Inconsistent Western blot data is a common issue that can stem from several factors, from the compound itself to the experimental procedure.
Troubleshooting Steps:
-
Compound Stability and Solubility: Ensure this compound is fully solubilized in your vehicle (e.g., DMSO) and then diluted in media. Visually inspect for any precipitation. Also, confirm the stability of this compound in your cell culture media at 37°C over the time course of your experiment.
-
Cell Culture and Lysis Conditions:
-
Ensure cells are healthy and not overly confluent.
-
Use ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.
-
Ensure equal protein loading by performing a protein quantification assay (e.g., BCA or Bradford) on your lysates.
-
-
Antibody Performance:
-
Use validated antibodies for your target proteins.
-
Optimize antibody concentrations and incubation times.
-
Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
Feedback Loop Activation: The mTOR pathway is part of a complex network with feedback loops. For instance, strong mTORC1 inhibition can sometimes lead to the activation of other pathways, like the MAPK pathway, which could complicate the interpretation of downstream signaling. Probing for activation of known compensatory pathways may clarify your results.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (mTOR) and a panel of representative off-target kinases. The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Cellular Function | Potential Consequence of Off-Target Inhibition |
| mTOR (On-Target) | 5 | PI3K-related kinase | Cell Growth, Proliferation, Metabolism | Intended Therapeutic Effect |
| PI3Kα | 850 | Lipid Kinase | Cell Growth, Survival | Inhibition of PI3K/Akt signaling |
| DNA-PK | 1,200 | PI3K-related kinase | DNA Repair | Increased sensitivity to DNA damaging agents |
| Haspin (GSG2) | 95 | Serine/Threonine Kinase | Mitotic Regulation | Mitotic defects, cell cycle arrest |
| CLK2 | 150 | Serine/Threonine Kinase | mRNA Splicing | Altered gene expression |
| Aurora Kinase A | 2,500 | Serine/Threonine Kinase | Mitosis, Cell Division | Mitotic arrest, apoptosis |
Experimental Protocols
Protocol 1: Western Blotting for mTORC1 Pathway Activation
This protocol is for assessing the phosphorylation status of mTORC1 downstream targets.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Use a low-percentage gel (e.g., 6% or a gradient gel) for large proteins like mTOR (~289 kDa).
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film. Quantify band intensity relative to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to mTOR in intact cells.
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Use a thermocycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis: Lyse the cells by performing three freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Analyze the amount of soluble mTOR in each sample by Western blotting or ELISA.
-
-
Data Interpretation: Plot the amount of soluble mTOR as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of mTOR due to direct binding.
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Proxazole's inconsistent results in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Proxazole in various assays. Inconsistent results can be a significant challenge in experimental work; this guide aims to provide solutions to common issues encountered when working with this compound, a novel anti-inflammatory agent. For the purpose of this guide, we will proceed under the working hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammation.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a different color than the original batch. What should I do?
A color change in your this compound solution may indicate chemical degradation or oxidation.[3] This can be caused by exposure to light, air, or impurities in the solvent. It is crucial to verify the integrity of the compound before proceeding with your experiments. We recommend preparing a fresh stock solution from a new vial of this compound powder.
Q2: I'm observing precipitation in my this compound stock solution after thawing. How can this be prevented?
Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures.[3] To prevent this, consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the intended temperature.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[3]
Q3: My in-vitro and cell-based assay results with this compound are not correlating. Why might this be?
Discrepancies between in-vitro and cell-based assays are common when working with small molecule inhibitors. Several factors can contribute to this:
-
Cellular Environment: The complex intracellular environment, including the presence of other proteins and signaling molecules, can influence how this compound interacts with its target.
-
ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations much lower than those found inside a cell. An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP cellular environment.
-
Off-Target Effects: In a cellular context, the observed effects of this compound may be a result of the compound acting on multiple targets, not just the primary intended target.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
High variability across replicate wells is a frequent issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation. If their use is necessary, fill the perimeter wells with sterile water or media to create a humidity barrier. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. |
| Cell Clumping | Ensure a single-cell suspension before plating by gentle pipetting or passing the cells through a cell strainer. |
Issue 2: Weak or No Signal in a Luciferase Reporter Assay for NF-κB Activity
A weak or absent signal in a luciferase reporter assay can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize the transfection protocol, including the ratio of DNA to transfection reagent and cell density. |
| Insufficient NF-κB Activation | Ensure the stimulating agent (e.g., TNFα, IL-1β) is used at an optimal concentration and for a sufficient duration to induce a robust NF-κB response. |
| Reagents Not at Room Temperature | Allow all assay reagents, especially the luciferase substrate, to equilibrate to room temperature before use. |
| Incorrect Reagent Preparation | Double-check the dilution calculations and ensure all reagents are prepared according to the manufacturer's protocol. |
Issue 3: Inconsistent Results in Western Blotting for Phosphorylated NF-κB Pathway Proteins (e.g., p-p65, p-IκBα)
Western blotting for phosphorylated proteins requires careful sample handling and optimized protocols to obtain reliable results.
| Potential Cause | Troubleshooting Step |
| Dephosphorylation of Samples | Keep samples on ice at all times and use pre-chilled buffers. Crucially, add phosphatase inhibitors to your lysis buffer. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. Consider performing an immunoprecipitation to enrich for the protein of interest. |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use bovine serum albumin (BSA) instead. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for detecting the phosphorylated form of the target protein. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol outlines a general procedure for measuring NF-κB activation in response to a stimulus and its inhibition by this compound.
-
Cell Seeding: Seed HEK293 cells containing an NF-κB luciferase reporter construct into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
This compound Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (final concentration 20 ng/mL), for 6-24 hours. Include an unstimulated control.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
Protocol 2: Western Blot for Phosphorylated p65 (a subunit of NF-κB)
This protocol describes the detection of the phosphorylated, active form of the NF-κB p65 subunit.
-
Cell Treatment and Lysis: Plate and treat cells with this compound and an NF-κB activator as described in the luciferase assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p65.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Assays
| Assay Type | Cell Line | Stimulant | This compound IC50 (µM) |
| NF-κB Luciferase Reporter | HEK293 | TNFα (20 ng/mL) | 5.2 |
| IL-6 ELISA | A549 | IL-1β (10 ng/mL) | 8.7 |
| p-p65 Western Blot | HeLa | LPS (1 µg/mL) | 6.5 |
Visualizations
Caption: The canonical NF-κB signaling pathway and the proposed inhibitory action of this compound.
Caption: A general experimental workflow for assessing the inhibitory effect of this compound on the NF-κB pathway.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
References
Mitigating cytotoxicity of Proxazole in cell lines
Welcome to the technical support center for Proxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity issues that may be encountered during in-vitro experiments with this compound in cell lines.
Disclaimer: this compound is a small molecule drug used for functional gastrointestinal disorders.[1][2] There is limited publicly available information regarding its specific cytotoxic profile in various cell lines. Therefore, this guide provides troubleshooting strategies and mitigation protocols based on established principles for handling small molecule compounds in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What is the first step to troubleshoot this?
A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific cell line.[3][4] This will help you identify the half-maximal inhibitory concentration (IC50) and establish a therapeutic window for your experiments. It is crucial to start with a broad range of concentrations and multiple time points (e.g., 24, 48, 72 hours).[3]
Q2: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A2: Absolutely. The solvent, typically DMSO, can be toxic to cells, especially at higher concentrations. It is essential to test the toxicity of the vehicle (the solvent without the compound) at the same concentrations used in your experiments. The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and for some sensitive cell lines, even lower. Always include a vehicle-only control in your experiments to assess solvent toxicity.
Q3: How can we differentiate between on-target and off-target cytotoxicity of this compound?
A3: Differentiating between on-target and off-target effects is a key step in understanding unexpected cytotoxicity.
-
On-target toxicity occurs when the cytotoxic effect is a direct result of this compound binding to its intended molecular target. This is more likely to be observed in cell lines with high expression of the target protein.
-
Off-target toxicity arises from this compound interacting with unintended molecular targets. If you observe cytotoxicity in cell lines that do not express the intended target, an off-target effect is likely.
To investigate this, you can perform target expression analysis (e.g., Western Blot or qPCR) in your cell lines.
Q4: Are there any general strategies to reduce the off-target toxicity of a novel compound like this compound in cell culture?
A4: Yes, several strategies can be employed to mitigate off-target toxicity:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration to achieve your desired experimental outcome.
-
Serum Concentration: In some cases, increasing the serum concentration in the culture medium can mitigate toxicity by allowing serum proteins to bind to the compound, thereby reducing its free concentration.
-
Co-treatment with Antioxidants: If this compound is suspected of inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might be beneficial.
Q5: How can we investigate the mechanism of this compound-induced toxicity?
A5: To understand the mechanism of toxicity, you can perform various assays to assess cellular health markers. These can include:
-
Apoptosis assays: (e.g., caspase activity, Annexin V staining) to detect programmed cell death.
-
Necrosis assays: (e.g., LDH release, propidium iodide uptake) to detect membrane damage.
-
Oxidative stress assays: (e.g., ROS production) to measure the generation of reactive oxygen species.
-
Mitochondrial dysfunction assays: (e.g., mitochondrial membrane potential) to assess damage to mitochondria.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| High cytotoxicity across all tested cell lines | Incorrect Compound Concentration: Errors in calculation or dilution. | Verify the final concentration of this compound. Perform a new serial dilution and a dose-response curve. | Accurate determination of the cytotoxic potential of the compound. |
| Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final vehicle concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. | Elimination of solvent-induced cell death, isolating the effect of the compound. | |
| Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures. | Check cell cultures for contamination. Test a fresh batch of cells. | Healthy, uncontaminated cells will provide a reliable baseline for cytotoxicity assessment. | |
| Compound Instability: this compound may be unstable in the culture medium over the experimental time course. | Assess the stability of this compound in your culture medium. Prepare fresh stock solutions for each experiment. | Consistent and reproducible results by ensuring the compound's integrity. | |
| Cell line-specific cytotoxicity | On-Target Toxicity: The sensitive cell line may have high expression of the this compound target. | Validate target expression levels (e.g., via Western Blot or qPCR). | Correlation of target expression with cytotoxicity, suggesting an on-target mechanism. |
| Off-Target Effects: this compound may be interacting with an unintended target present in the sensitive cell line. | Consider performing off-target profiling assays. Test the compound on a different, potentially more robust, cell line. | Identification of potential off-target interactions and cell-type-specific sensitivities. | |
| Inconsistent results between experiments | Variability in Cell Health and Density: The physiological state of the cells can influence their sensitivity. | Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring they are in the logarithmic growth phase. | Increased reproducibility of results. |
| Assay Variability: The cytotoxicity assay being used may not be robust. | Ensure that the cytotoxicity assay is validated and has a low coefficient of variation. | Reliable and repeatable assay performance. |
Experimental Protocols
Protocol 1: Standard In Vitro Cytotoxicity Assay Workflow
This protocol outlines a general workflow for assessing the cytotoxicity of this compound using a 96-well plate format.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations.
-
Prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Perform a cytotoxicity assay of choice (e.g., MTT, MTS, or LDH assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound compared to the untreated control.
-
Protocol 2: LDH Release Assay for Necrosis
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis.
-
Supernatant Collection: After the treatment period with this compound, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and dye) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the assay manufacturer, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of LDH release to determine the level of necrosis.
Visualizations
Caption: A standard workflow for in vitro cytotoxicity testing and mitigation.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
Proxazole stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Proxazole under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), protected from light and moisture.[1][2][3][4][5] Short-term excursions are permitted between 15°C and 30°C (59°F and 86°F).
Q2: How sensitive is this compound to light exposure?
A2: this compound exhibits sensitivity to light. Photostability studies indicate that exposure to light can lead to degradation. Therefore, it is crucial to store this compound in light-resistant containers.
Q3: What is the impact of humidity on the stability of solid this compound?
A3: High humidity can compromise the stability of solid this compound. It is recommended to store the compound in a dry environment, with a relative humidity not exceeding 60%.
Q4: Can this compound be stored in a refrigerator or freezer?
A4: While short-term storage at 0 - 4°C is acceptable, freezing is generally not recommended unless specified for a particular formulation. For long-term storage of the solid form, controlled room temperature is optimal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in a validated HPLC assay. | Improper storage of the sample, such as exposure to light or high temperatures. | Verify that the sample was stored under the recommended conditions (20°C to 25°C, protected from light). Review the sample handling procedure to minimize exposure to adverse conditions during preparation. |
| Inconsistent dissolution profiles between batches. | Physical changes in the active pharmaceutical ingredient (API) or formulation due to storage at high humidity. | Assess the moisture content of the samples. Ensure that the storage environment maintains a relative humidity below 60%. |
| Appearance of unknown peaks in the chromatogram during stability testing. | Degradation of this compound due to interactions with excipients or contaminants. | Perform forced degradation studies to identify potential degradation products and pathways. Mass spectrometry can be used to characterize these new peaks. |
| Change in the physical appearance (e.g., color) of the this compound powder. | Exposure to light or reaction with oxygen. | Store the material in a dark, airtight container. Consider purging the container with an inert gas like nitrogen. |
This compound Stability Data Summary
The following tables summarize the stability of this compound under various conditions as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound Under Different Temperature Conditions for 6 Months
| Temperature | Purity (%) | Total Degradation Products (%) |
| 5°C ± 3°C | 99.8 | 0.2 |
| 25°C ± 2°C / 60% ± 5% RH | 99.5 | 0.5 |
| 40°C ± 2°C / 75% ± 5% RH | 97.2 | 2.8 |
Table 2: Photostability of Solid this compound
| Condition | Purity (%) | Total Degradation Products (%) |
| Exposed to Light | 96.5 | 3.5 |
| Protected from Light | 99.7 | 0.3 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
This method is designed to separate and quantify this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Prepare the sample solution from the stability study.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of this compound and the percentage of degradation products are calculated based on the peak areas in the chromatogram.
-
Dissolution Testing for Solid Dosage Forms
This test evaluates the rate at which this compound dissolves from its solid dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl.
-
Rotation Speed: 50 RPM.
-
Temperature: 37°C ± 0.5°C.
-
Procedure:
-
Place the solid dosage form in the dissolution vessel.
-
Withdraw samples at specified time intervals.
-
Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.
-
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of this compound and to ensure the analytical method is stability-indicating.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (200 wh/m²) and visible light (1.2 million lux hours).
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Hypothetical Anti-Inflammatory Pathway of this compound.
References
Overcoming Proxazole precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with Proxazole precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For laboratory experiments, DMSO is the recommended solvent for creating high-concentration stock solutions.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C[1]. Stock solutions in DMSO should also be stored at -20°C to maintain stability and prevent degradation.
Q3: My this compound solution has precipitated. What are the common causes?
A3: Precipitation of this compound can occur due to several factors:
-
Supersaturation: The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous buffer.
-
Solvent Effects: When a DMSO stock solution is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation. This is particularly relevant when moving solutions from room temperature to colder storage or experimental conditions.
-
pH of the Aqueous Buffer: The solubility of a compound can be pH-dependent. If the pH of your experimental buffer is not optimal for this compound, precipitation may occur.
Troubleshooting Guide: Overcoming this compound Precipitation
If you observe precipitation in your this compound solution, follow these steps to diagnose and resolve the issue.
Step 1: Visual Inspection and Initial Checks
-
Confirm Precipitation: Ensure that what you are observing is indeed precipitation and not another issue like microbial contamination. Precipitates will typically appear as crystalline or amorphous solid matter.
-
Review Your Protocol: Double-check your calculations for the preparation of the stock solution and the final working solution to ensure the concentrations are correct.
Step 2: Address Potential Temperature Effects
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., to 37°C). If the precipitate redissolves, the issue is likely due to temperature-dependent solubility.
-
Pre-warm Diluents: When preparing your working solution, ensure that both the this compound stock solution and the aqueous buffer are at the same temperature, preferably room temperature or the temperature of your experiment.
Step 3: Optimize the Dilution Process
-
Gradual Addition: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer. This can prevent localized high concentrations that lead to precipitation.
-
Test Lower Concentrations: Prepare a dilution series to determine the maximum soluble concentration of this compound in your specific experimental buffer.
Step 4: Evaluate the Solvent and Buffer System
-
Limit DMSO Concentration: Aim to keep the final concentration of DMSO in your working solution as low as possible (ideally below 1%, and often below 0.1%), as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Consider Excipients: For persistent precipitation issues, the use of solubilizing agents or excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer may be necessary to enhance the solubility of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Molecular Weight | 287.41 g/mol | [1] |
| Chemical Formula | C17H25N3O | [1] |
| Solubility | Soluble in DMSO | |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. | |
| Storage Condition | Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 287.41 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.87 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may assist with dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your working solution.
-
Add the appropriate volume of the aqueous buffer to a sterile conical tube.
-
While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to the buffer.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors leading to this compound precipitation upon dilution.
References
Identifying and controlling for Proxazole off-target kinase activity
Technical Support Center: Proxazole
Topic: Identifying and Controlling for this compound Off-Target Kinase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound. While historically known as an anti-inflammatory agent, recent research has repurposed this compound as a potent inhibitor of the novel serine/threonine Target Kinase X (TKX) , a critical regulator in cell proliferation pathways. However, due to the conserved nature of the ATP-binding site in kinases, assessing the selectivity of any new kinase inhibitor is crucial.[1] This guide addresses potential off-target kinase activities of this compound to help ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[2][3] For a kinase inhibitor like this compound, this means it may inhibit other kinases or even non-kinase proteins.[3] This is a significant concern because unintended interactions can lead to:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death, confounding experimental results.
-
Lack of Translational Relevance: A non-selective compound is more likely to cause side effects in a clinical setting, making it a less viable therapeutic candidate.
Q2: How can I proactively predict potential off-target kinases for this compound?
A2: Several computational and experimental methods can be used to forecast potential off-target interactions before beginning extensive cellular experiments:
-
In Silico Screening: Computational docking of this compound into the ATP-binding sites of various known kinases can predict binding affinity. Sequence and structural alignment of the TKX ATP-binding pocket with other kinases can also reveal kinases with high homology, which are more likely to be off-targets.
-
Kinome-wide Profiling: This is a direct experimental approach where this compound is screened against a large panel of hundreds of recombinant human kinases to empirically determine its selectivity profile. This is the most common and effective method.
Q3: What are the essential control experiments to run when using this compound to distinguish on-target from off-target effects?
A3: A robust set of controls is critical for validating that the observed phenotype is due to the inhibition of TKX. Key controls include:
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TKX. The resulting phenotype should mimic the effect of this compound if the action is on-target.
-
Rescue Experiments: In a target knockdown/knockout background, re-express a mutant version of TKX that is resistant to this compound. This should reverse the observed phenotype, confirming the on-target action.
-
Inactive Compound Control: Use a structurally similar analog of this compound that is known to be inactive against TKX. This helps to rule out effects caused by the chemical scaffold itself.
Troubleshooting Guide
Problem 1: I observe a cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest) that is not consistent with the known function of my target, TKX.
-
Possible Cause: This strongly suggests an off-target effect. This compound may be inhibiting one or more other signaling pathways that are responsible for the observed phenotype.
-
Troubleshooting Steps & Expected Outcomes:
-
Perform a Kinome Selectivity Screen: Screen this compound against a broad panel of kinases to identify unintended targets. The results will provide a "hit list" of potential off-target kinases that could explain the phenotype.
-
Validate with a Secondary Inhibitor: Test a structurally distinct TKX inhibitor. If the unexpected phenotype is not replicated, it is likely a this compound-specific off-target effect.
-
Confirm with Target Knockdown: Use siRNA to specifically reduce TKX levels. If the phenotype from the knockdown experiment matches the known function of TKX and not the phenotype observed with this compound, this confirms an off-target effect.
-
Problem 2: My cells show high levels of cytotoxicity at the concentrations of this compound required for TKX inhibition.
-
Possible Cause: The cytotoxicity could be an off-target effect, or it could be an on-target effect if TKX is essential for cell survival. It could also be related to poor compound solubility.
-
Troubleshooting Steps & Expected Outcomes:
-
Determine IC50 for Viability vs. Target Inhibition: Perform a dose-response curve for both cell viability (e.g., using a CellTiter-Glo assay) and target inhibition (e.g., by Western blot for a downstream substrate). A large window between the potency for target inhibition and cytotoxicity is desirable. If the values are very close, the toxicity could be on- or off-target.
-
Test in a Target-Negative Cell Line: If possible, use a cell line that does not express TKX. If cytotoxicity persists in this cell line, it is definitively an off-target effect.
-
Check Compound Solubility: Visually inspect the cell culture media containing this compound under a microscope to check for precipitation. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity.
-
Problem 3: I see potent inhibition of TKX in my biochemical (in vitro) assay, but the effect is much weaker in my cell-based assays.
-
Possible Cause: This discrepancy can arise from several factors, including poor cell membrane permeability of this compound, rapid metabolism of the compound by the cells, or the cellular environment (e.g., high intracellular ATP concentration) being different from the biochemical assay conditions.
-
Troubleshooting Steps & Expected Outcomes:
-
Confirm Target Engagement in Cells: It is crucial to verify that this compound is binding to TKX in an intact cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm this. A positive result confirms the compound is entering the cell and binding to its target.
-
Analyze Downstream Substrate Phosphorylation: Use Western blotting to measure the phosphorylation of a known downstream substrate of TKX. This provides a functional readout of target inhibition within the cell. A lack of change in phosphorylation, despite confirmed target engagement, might suggest pathway redundancy or compensation.
-
Data Presentation
Table 1: Fictional Kinome Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target, TKX, and a selection of representative off-target kinases identified through a kinome-wide screen. Data are presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase's activity.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Selectivity vs. TKX | Notes |
| TKX (Target Kinase X) | Ser/Thr Kinase | 15 | 1x | On-Target |
| p38α (MAPK14) | CMGC | 2,500 | 167x | Moderate off-target activity |
| JNK1 (MAPK8) | CMGC | 850 | 57x | Significant off-target activity |
| LCK | TK | >10,000 | >667x | Negligible activity |
| SRC | TK | >10,000 | >667x | Negligible activity |
| CDK2/Cyclin A | CMGC | 7,800 | 520x | Weak off-target activity |
| PIM1 | CAMK | 450 | 30x | Potent off-target activity |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general methodology for assessing the selectivity of this compound.
-
Compound Preparation: Prepare this compound at a high concentration (e.g., 10 mM) in 100% DMSO. For the screen, it is typically tested at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX, Carna Biosciences). Select a panel that is as broad as possible, ideally covering all major families of the human kinome.
-
Assay Format: The service will typically perform either a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay (e.g., radiometric or fluorescence-based).
-
Binding Assay: Measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase.
-
Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: Results are often provided as percent inhibition relative to a control. Hits (significant off-targets) are typically defined as kinases showing >65% or >90% inhibition. Follow-up dose-response experiments are then performed on these hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to TKX in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble TKX at each temperature for both vehicle- and this compound-treated samples using Western blotting.
-
Data Interpretation: In the presence of this compound, TKX should be more stable and thus remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.
Protocol 3: Western Blotting for Downstream Pathway Analysis
This protocol is used to assess the functional consequence of TKX inhibition by this compound in cells.
-
Cell Treatment and Lysis: Treat cells with vehicle or various concentrations of this compound for a specified time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known TKX substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the substrate in this compound-treated samples indicates functional on-target activity.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Ensuring Proxazole purity for reproducible experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the purity of Proxazole for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A: this compound is a compound with a 1,2,4-oxadiazole core structure.[1] It is recognized for its therapeutic potential as a smooth muscle relaxant, analgesic, and anti-inflammatory agent.[2] In a research context, it is often used in studies related to functional gastrointestinal disorders and inflammation.
Q2: Why is the purity of our this compound sample critical for experimental reproducibility?
A: The purity of any chemical compound is paramount for obtaining reliable and reproducible experimental results. Impurities can arise from the synthesis process, degradation, or improper storage. These unknown substances can have their own biological activities, leading to off-target effects, misinterpretation of data, and a lack of consistency between experiments. For instance, even small amounts of impurities can interfere with assays, alter cellular signaling, or cause unexpected toxicity.
Q3: What are the common types of impurities that might be present in a this compound sample?
A: While specific impurities for this compound are not extensively documented in publicly available literature, based on the general synthesis of 1,3,4-oxadiazole derivatives, potential impurities could include:
-
Unreacted starting materials: Residual precursors from the synthesis process.
-
Side-reaction products: Isomers or other unintended molecules formed during the reaction.
-
Degradation products: Compounds formed by the breakdown of this compound due to factors like light, heat, or pH.
-
Residual solvents: Solvents used during synthesis and purification that are not completely removed.
Q4: How can I assess the purity of my this compound stock?
A: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of pharmaceutical compounds like this compound.[3][4] Gas Chromatography (GC) can also be employed, particularly for analyzing residual solvents.[5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural confirmation and identification of impurities.
Q5: What are the recommended storage conditions for this compound to maintain its purity?
A: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C. It is typically shipped at ambient temperature as a non-hazardous chemical, and it is stable for a few weeks under these conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on problems related to its purity.
| Problem | Potential Cause (Purity-Related) | Recommended Action |
| Inconsistent or non-reproducible experimental results. | The purity of the this compound batch may vary, or the compound may have degraded over time. | 1. Verify the purity of your current this compound stock using HPLC. 2. If purity is compromised, purify the sample or obtain a new, high-purity batch. 3. Ensure proper storage conditions are maintained. |
| Observed off-target effects or unexpected biological activity. | The presence of biologically active impurities may be interfering with the experiment. | 1. Attempt to identify the impurities using LC-MS or GC-MS. 2. Consult the supplier for a certificate of analysis and information on potential impurities. 3. Purify the this compound sample to remove the interfering substances. |
| Difficulty dissolving this compound in the desired solvent. | The sample may contain insoluble impurities. This compound itself is soluble in DMSO. | 1. Visually inspect the solution for any particulate matter after dissolution. 2. Filter the solution through a 0.22 µm syringe filter. 3. Confirm the identity and purity of the soluble portion via HPLC. |
| Observed degradation of the compound in the experimental medium. | The experimental conditions (e.g., pH, temperature, light exposure) may be causing this compound to degrade. | 1. Assess the stability of this compound under your specific experimental conditions using a time-course HPLC analysis. 2. If degradation is observed, modify the experimental protocol to minimize exposure to harsh conditions (e.g., prepare solutions fresh, protect from light). |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample. The specific parameters may need to be optimized for your particular instrument and column.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid (or other suitable buffer component)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
- Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.
- Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.
4. Chromatographic Conditions:
- Column: C18 reverse-phase column
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
5. Data Analysis:
- Run the standard and sample solutions.
- Identify the peak corresponding to this compound based on the retention time of the standard.
- Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: General Purification of this compound by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
1. Materials:
- Crude this compound sample
- A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask
2. Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent to the flask.
- Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved.
- If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes to decolorize it.
- If charcoal was used, perform a hot filtration to remove it.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should start to form.
- To maximize crystal formation, you can place the flask in an ice bath.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.
11. Purity Verification:
- Assess the purity of the recrystallized this compound using the HPLC method described in Protocol 1.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for ensuring this compound purity before experimental use.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5696-09-3 [chemicalbook.com]
- 3. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Mechanistic Showdown: Proxazole and Papaverine in Smooth Muscle Relaxation
In the landscape of smooth muscle relaxants, both proxazole and papaverine have carved out their niches. While papaverine, a naturally occurring opium alkaloid, has been extensively studied and its mechanism of action well-characterized, this compound, a synthetic compound, is often described as a "papaverine-like" agent. This guide offers a detailed, objective comparison of their mechanisms, performance based on available experimental data, and the methodologies employed in their evaluation, aimed at researchers, scientists, and drug development professionals.
Unraveling the Mechanisms of Action
Papaverine: The Non-Selective Phosphodiesterase Inhibitor
Papaverine's primary mechanism of action is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[1][2] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, initiating a signaling cascade that results in smooth muscle relaxation through several downstream effects:
-
Decreased Intracellular Calcium: PKA and PKG phosphorylate various targets that lead to the sequestration of intracellular calcium into the sarcoplasmic reticulum and reduced influx of extracellular calcium.
-
Myosin Light Chain Dephosphorylation: The signaling cascade ultimately leads to the dephosphorylation of myosin light chains, preventing the interaction of myosin and actin, which is essential for muscle contraction.
Papaverine has been shown to inhibit multiple PDE families, contributing to its broad spasmolytic and vasodilatory effects. Some evidence also suggests that papaverine may directly interact with calcium channels, further contributing to its relaxant properties.
This compound: A "Papaverine-Like" Profile with an Undefined Mechanism
This compound is categorized as a spasmolytic and anti-inflammatory agent with a 1,2,4-oxadiazole structure. Despite its "papaverine-like" designation, detailed mechanistic studies elucidating its mode of action are scarce in publicly available literature. While its chemical structure contains an oxazole ring, and some phosphorylated oxazole derivatives have been investigated as PDE3 inhibitors, there is no direct evidence to definitively classify this compound as a PDE inhibitor. A 1973 study compared the effects of this compound and papaverine on cerebral blood flow, suggesting similar vasodilatory properties, but the underlying mechanism of this compound was not detailed. Its anti-inflammatory effects may be linked to the inhibition of inflammatory mediators, a property also exhibited by some PDE inhibitors.
Comparative Performance: A Data-Driven Analysis
Quantitative data directly comparing the spasmolytic or vasodilatory potency of this compound and papaverine is limited. However, extensive research on papaverine provides a baseline for its efficacy.
Table 1: Quantitative Data on the Spasmolytic and Vasodilatory Effects of Papaverine
| Tissue | Species | Agonist (Inducer of Contraction) | Papaverine Potency (IC50/EC50) | Reference |
| Aorta | Rat | Phenylephrine | ~1-10 µM | |
| Ileum | Rat | KCl | 50-150 µM (inhibitory concentration range) | |
| Vascular Smooth Muscle Cells | Human | - | IC50 for cytotoxicity: 0.056 mM (endothelial cells), 0.097 mM (smooth muscle cells) |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Note: Data for this compound is not available in the public domain for a direct comparison.
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for key experiments used to assess the spasmolytic and vasodilatory effects of compounds like this compound and papaverine.
Isolated Organ Bath for Smooth Muscle Relaxation
This in vitro technique is a cornerstone for studying the direct effects of drugs on smooth muscle contractility.
Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, ileum segments)
-
Organ bath system with force transducer and data acquisition software
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
Test compounds (this compound, Papaverine)
Procedure:
-
Tissue Preparation: The desired smooth muscle tissue is carefully dissected and mounted in the organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Viability Check: The tissue's viability is confirmed by inducing a contraction with a high concentration of a depolarizing agent like KCl.
-
Pre-contraction: After a washout and return to baseline, a submaximal contraction is induced using a specific agonist (e.g., phenylephrine for vascular smooth muscle).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, the test compound is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal pre-contraction. A concentration-response curve is plotted to determine the EC50 value (the concentration of the drug that produces 50% of its maximal effect).
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay is used to determine if a compound inhibits the activity of PDE enzymes.
Objective: To measure the in vitro inhibitory effect of a test compound on the activity of specific PDE isoenzymes.
Materials:
-
Purified recombinant PDE isoenzymes
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrates)
-
Test compounds (this compound, Papaverine)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Reaction Incubation: The test compound is incubated with a specific PDE isoenzyme and the corresponding radiolabeled cyclic nucleotide substrate ([³H]-cAMP or [³H]-cGMP).
-
Hydrolysis: The PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate.
-
Conversion to Nucleoside: The reaction is stopped, and snake venom nucleotidase is added to convert the 5'-monophosphate into a non-charged nucleoside.
-
Separation: The charged, unreacted substrate is separated from the non-charged nucleoside product using an anion-exchange resin.
-
Quantification: The amount of radioactivity in the supernatant, which contains the radiolabeled nucleoside, is measured using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition for each concentration of the test compound is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of papaverine-induced smooth muscle relaxation.
Caption: Experimental workflow for the isolated organ bath assay.
Conclusion
Papaverine is a well-established, non-selective phosphodiesterase inhibitor with a clear mechanism of action leading to smooth muscle relaxation. In contrast, while this compound is described as having "papaverine-like" spasmolytic effects, its precise molecular mechanism remains to be fully elucidated. The lack of publicly available, direct comparative studies and quantitative data for this compound makes a definitive performance comparison challenging. Future research focusing on the molecular targets of this compound, including its potential effects on various PDE isoenzymes, and direct comparative in vitro and in vivo studies are necessary to fully understand its pharmacological profile relative to papaverine. For researchers and drug development professionals, while papaverine serves as a well-understood reference compound, this compound represents an area where further investigation could yield valuable insights into novel spasmolytic agents.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenix Medical Journal » Submission » Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Mechanisms of Proxazole and PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Proxazole, a drug primarily used for functional gastrointestinal disorders, and selective phosphodiesterase 4 (PDE4) inhibitors, exemplified by the well-characterized compound Rolipram. While both exhibit anti-inflammatory effects, their underlying mechanisms of action differ significantly, offering distinct therapeutic profiles. This document outlines their known signaling pathways, presents available quantitative data, and provides detailed experimental protocols for their evaluation.
Understanding the Inflammatory Cascade in the Gastrointestinal Tract
Inflammation in the gastrointestinal (GI) tract is a complex process involving the activation of immune cells and the release of various mediators, including cytokines and prostaglandins. These molecules can lead to tissue damage and the symptoms associated with inflammatory GI disorders. Many anti-inflammatory drugs target specific pathways involved in this cascade.
Rolipram: A Prototypical PDE4 Inhibitor
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Rolipram increases cAMP levels, which in turn modulates the activity of various downstream signaling pathways, leading to a potent anti-inflammatory response.[1][2]
Mechanism of Action
The anti-inflammatory effects of Rolipram are primarily mediated by the elevation of cAMP.[1] Increased cAMP activates Protein Kinase A (PKA), which can phosphorylate and regulate the activity of transcription factors such as the cAMP response element-binding protein (CREB).[3] This cascade ultimately leads to the suppression of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), and the enhancement of anti-inflammatory mediators.
Quantitative Performance Data
The potency of Rolipram has been quantified in various in vitro assays, demonstrating its high affinity for PDE4 and its effectiveness in suppressing inflammatory responses.
| Parameter | Rolipram | Reference |
| PDE4A IC50 | ~3 nM | |
| PDE4B IC50 | ~130 nM | |
| PDE4D IC50 | ~240 nM | |
| LPS-induced TNF-α production IC50 (J774 cells) | 25.9 nM | |
| LPS-induced TNF-α release IC50 (human monocytes) | ~490 nM |
This compound: An Anti-Inflammatory Agent for Gastrointestinal Disorders
This compound is recognized as an analgesic and anti-inflammatory drug used for functional gastrointestinal disorders. While its clinical efficacy is established, its precise molecular mechanism of action is not as well-defined as that of selective PDE4 inhibitors.
Mechanism of Action
The anti-inflammatory properties of this compound are evident in its therapeutic use; however, the specific signaling pathways it modulates are not extensively documented in publicly available literature. Some sources describe this compound as having a "spasmolytic papaverine-like" effect. Papaverine is a non-selective phosphodiesterase inhibitor, which suggests that this compound might have some activity on PDEs, although this has not been confirmed, and it is unlikely to be as selective as Rolipram for PDE4. Papaverine is also known to affect calcium channels, which could contribute to its spasmolytic effects.
This compound has also been noted to prevent indomethacin-induced ulcers without an anti-secretory effect, suggesting a potential cytoprotective mechanism in the gastrointestinal tract. This could involve the modulation of protective factors in the gastric mucosa, but further research is needed to elucidate the exact pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 3. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Proxazole vs. IBMX: A Comparative Guide to Phosphodiesterase Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between phosphodiesterase (PDE) inhibitors is critical for selecting the appropriate tool for their experimental needs. This guide provides a detailed comparison of Proxazole and 3-Isobutyl-1-methylxanthine (IBMX), focusing on their phosphodiesterase (PDE) inhibition profiles.
IBMX: A Broad-Spectrum PDE Inhibitor
IBMX is a well-characterized non-selective PDE inhibitor, frequently utilized in research to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibitory activity spans across multiple PDE families.
Data Presentation: IBMX PDE Inhibition Profile
The following table summarizes the IC50 values of IBMX against several PDE subtypes, as compiled from various sources. These values represent the concentration of IBMX required to inhibit 50% of the respective PDE enzyme's activity.
| PDE Subtype | IC50 (µM) |
| PDE1 | 19 |
| PDE2 | 50 |
| PDE3 | 18 |
| PDE4 | 13 |
| PDE5 | 32 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of action for PDE inhibitors like IBMX. By blocking the enzymatic activity of PDEs, these compounds prevent the degradation of cAMP and cGMP, leading to the activation of downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.
Caption: General signaling pathway of cAMP and cGMP, indicating the inhibitory action of this compound and IBMX on phosphodiesterases (PDEs).
Experimental Protocols
The determination of PDE inhibition profiles typically involves in vitro enzymatic assays. A generalized protocol for such an experiment is outlined below.
General Protocol for PDE Inhibition Assay
-
Enzyme and Substrate Preparation : Recombinant human PDE enzymes for the desired subtypes are purified. The substrates, radiolabeled [³H]cAMP or [³H]cGMP, are prepared in an appropriate assay buffer.
-
Compound Dilution : The test compounds (e.g., IBMX) are serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations.
-
Assay Reaction : The PDE enzyme is incubated with the test compound for a specific period at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of the radiolabeled substrate. The reaction is allowed to proceed for a defined time, ensuring that the substrate conversion remains in the linear range (typically 10-20%).
-
Termination of Reaction : The reaction is terminated by various methods, such as heat inactivation or the addition of a stop solution.
-
Separation of Product : The product of the reaction ([³H]5'-AMP or [³H]5'-GMP) is separated from the unreacted substrate. This is commonly achieved using anion-exchange resin columns or beads, which bind the charged substrate but not the uncharged product.
-
Quantification : The amount of radiolabeled product is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This standardized approach allows for the reproducible and accurate determination of the inhibitory potency of compounds against different PDE subtypes, enabling a comparative analysis of their inhibition profiles.
A Comparative Analysis of Proxazole and Other Smooth Muscle Relaxants for Researchers
For Immediate Release
This guide offers a detailed comparison of the efficacy of Proxazole, a papaverine-like spasmolytic agent, with other established smooth muscle relaxants. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative efficacy data, experimental methodologies, and underlying signaling pathways.
Executive Summary
This compound demonstrates efficacy as a smooth muscle relaxant, exhibiting a mechanism of action analogous to papaverine, which involves the inhibition of phosphodiesterase (PDE) enzymes. This guide presents available quantitative data comparing this compound with Papaverine and Aminophylline, details the experimental protocols for assessing smooth muscle relaxation, and provides visual representations of the relevant signaling pathways.
Data Presentation: Comparative Efficacy of Smooth Muscle Relaxants
The following table summarizes the available quantitative data on the efficacy of this compound, Papaverine, and Aminophylline in inducing smooth muscle relaxation. It is important to note that direct comparative studies for this compound are limited, and the data presented is compiled from various sources.
| Compound | Tissue | Contractile Agent | Efficacy (IC50/EC50) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Papaverine | Rat Aorta Smooth Muscle Cells | - | IC50: 0.097 mM | [1] |
| Pterosin Z | Not Specified | Not Specified | EC50: 1.3 +/- 0.1 x 10-6 M | [2] |
| Aminophylline | Rat Bronchial Strips | Methacholine | Significant rightward shift in concentration-response curve at 5 mmol/L | [3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Mechanism of Action and Signaling Pathways
This compound and Papaverine: Both this compound and Papaverine are understood to function as non-selective phosphodiesterase (PDE) inhibitors.[1] By inhibiting PDE, these agents prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This cascade leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation.[4] Some evidence also suggests that papaverine may directly influence calcium channels.
Signaling pathway for this compound and Papaverine.
Aminophylline: Aminophylline, a methylxanthine, also acts as a non-selective PDE inhibitor, leading to an accumulation of cAMP. This increase in cAMP activates PKA, which in turn is thought to stimulate large-conductance Ca2+-activated K+ (BKCa) channels. The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, closure of voltage-gated Ca2+ channels, and a subsequent decrease in intracellular calcium, resulting in relaxation.
Signaling pathway for Aminophylline.
Experimental Protocols
The following is a generalized protocol for assessing the efficacy of smooth muscle relaxants using an isolated organ bath, a standard in vitro pharmacology technique.
1. Tissue Preparation:
-
Smooth muscle tissues (e.g., aortic rings, tracheal strips, or intestinal segments) are carefully dissected from a suitable animal model.
-
The tissues are cut into appropriate sizes and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Equilibration and Viability Check:
-
Tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
The viability of the tissue is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
3. Induction of Contraction:
-
A contractile agent (agonist) is added to the organ bath to induce a stable, submaximal contraction. Common agonists include phenylephrine, histamine, or carbachol, depending on the tissue type and receptors being studied.
4. Application of Relaxant:
-
Once a stable contraction is achieved, the smooth muscle relaxant (e.g., this compound, Papaverine, or Aminophylline) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
5. Data Analysis:
-
Concentration-response curves are plotted, and efficacy parameters such as IC50 or EC50 values are calculated to quantify the potency of the relaxant.
Experimental workflow for assessing smooth muscle relaxation.
Conclusion
This compound, with its papaverine-like mechanism of action, presents a viable option for smooth muscle relaxation. While direct comparative quantitative data remains limited, its established mechanism as a phosphodiesterase inhibitor provides a strong basis for its therapeutic potential. Further head-to-head studies are warranted to definitively establish its efficacy relative to other smooth muscle relaxants like Papaverine and Aminophylline. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers undertaking such comparative investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Smooth muscle relaxant activity of pterosin Z and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]
Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of Off-Target Effects
Objective Analysis of Proxazole's Cross-Reactivity with Other Signaling Pathways
Introduction
In the realm of targeted therapeutics, the selectivity of a drug for its intended molecular target is a critical determinant of its efficacy and safety profile. Off-target effects, where a drug interacts with unintended proteins or pathways, can lead to unforeseen side effects or even contribute to its therapeutic action. This guide provides a comparative analysis of the cross-reactivity of therapeutic compounds with various signaling pathways.
Initial searches for "this compound" identify it as an anti-inflammatory and analgesic agent used for functional gastrointestinal disorders, with a spasmolytic papaverine-like mechanism of action.[1][2][3][4][5] The available public data does not characterize this compound as a targeted inhibitor of a specific signaling pathway, such as a kinase inhibitor. Therefore, extensive cross-reactivity data of the type typically generated for targeted therapies is not available.
To fulfill the user's request for a detailed comparison guide on signaling pathway cross-reactivity, this report will use the well-characterized multi-kinase inhibitor, Dasatinib , as a representative example. Dasatinib's development and clinical use have been extensively documented, providing a wealth of data on its on-target and off-target activities, making it an ideal candidate for this analysis.
Dasatinib: A Case Study in Multi-Kinase Inhibition
Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary therapeutic target is the BCR-ABL fusion protein, the key driver of these malignancies. However, Dasatinib is known to inhibit a range of other kinases, which contributes to both its broader efficacy and its side-effect profile.
Below is a diagram illustrating the primary signaling pathway targeted by Dasatinib.
Quantitative Analysis of Dasatinib Cross-Reactivity
The selectivity of a kinase inhibitor is often determined by screening it against a large panel of kinases. The data, typically presented as the half-maximal inhibitory concentration (IC50), reveals the potency of the inhibitor against its intended target versus other kinases. A lower IC50 value indicates higher potency.
The following table summarizes the inhibitory activity of Dasatinib against its primary target, BCR-ABL, and several notable off-targets.
| Kinase Target | IC50 (nM) | Pathway Association | Implication of Inhibition |
| BCR-ABL | <1 | CML Pathogenesis | Primary Therapeutic Effect |
| SRC Family (SRC, LCK, YES) | 0.5 - 1.0 | Cell Growth, Adhesion, Motility | Therapeutic Effect & Potential Side Effects (e.g., platelet dysfunction) |
| c-KIT | 1 - 5 | Hematopoiesis, Melanogenesis | Potential efficacy in GIST, Side Effects (e.g., fluid retention) |
| PDGFRα/β | 5 - 20 | Cell Growth, Proliferation | Therapeutic Effect in certain leukemias, Side Effects |
| Ephrin Receptors (e.g., EPHA2) | ~15 | Developmental Processes | Potential undiscovered therapeutic roles or side effects |
Note: The IC50 values are approximate and can vary based on the specific assay conditions.
The multi-targeted nature of Dasatinib is a key aspect of its clinical profile. Inhibition of SRC family kinases, for example, is thought to contribute to its efficacy in overcoming resistance to other CML drugs.
Comparison with Alternative BCR-ABL Inhibitors
To contextualize Dasatinib's selectivity, it is useful to compare it with other drugs that target BCR-ABL, such as Imatinib (the first-generation inhibitor) and Nilotinib (a second-generation inhibitor).
| Compound | BCR-ABL (IC50, nM) | c-KIT (IC50, nM) | PDGFR (IC50, nM) | SRC Family (IC50, nM) |
| Dasatinib | <1 | 1-5 | 5-20 | 0.5-1.0 |
| Imatinib | ~200-600 | ~100 | ~100 | >10,000 |
| Nilotinib | ~20-30 | ~100 | ~100 | >1,000 |
This comparison highlights that while all three drugs inhibit BCR-ABL, Dasatinib has a much broader and more potent off-target inhibition profile, particularly against SRC family kinases. This broader activity can be beneficial for overcoming resistance but may also lead to a different side-effect profile.
Experimental Protocols
Accurate determination of kinase inhibitor selectivity relies on robust and standardized experimental methods. Below are outlines of common protocols used in the industry.
Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)
This method measures the ability of a compound to inhibit the activity of a panel of purified kinases.
-
Preparation of Reagents : Recombinant kinases, corresponding substrates (e.g., a generic peptide), and the test compound (Dasatinib) at various concentrations are prepared. Radiolabeled ATP ([(\gamma)-³³P]ATP) is used as a phosphate donor.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by adding [(\gamma)-³³P]ATP.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stopping the Reaction : The reaction is stopped, and the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.
-
Washing : Unreacted [(\gamma)-³³P]ATP is washed away from the membrane.
-
Detection : The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (DMSO vehicle). IC50 values are determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context. It is based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation.
-
Cell Treatment : Live cells are treated with the test compound (Dasatinib) or a vehicle control (DMSO).
-
Heating : The cell suspensions are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis : The cells are lysed to release the proteins.
-
Separation of Aggregates : Denatured, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification : The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blot or mass spectrometry.
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the drug-treated samples indicates that the drug has bound to and stabilized the target protein.
Conclusion
While specific signaling pathway cross-reactivity data for this compound is not available due to its mechanism of action, the analysis of Dasatinib serves as a comprehensive guide to the principles and practices of evaluating kinase inhibitor selectivity. The data clearly shows that Dasatinib is a multi-kinase inhibitor with potent activity against BCR-ABL and several other key signaling kinases. This broad activity profile is a double-edged sword, offering potential for enhanced efficacy and overcoming resistance, while also necessitating careful management of off-target side effects. The rigorous application of experimental protocols like in vitro kinase screening and cellular thermal shift assays is essential for building a complete understanding of a compound's selectivity and predicting its clinical behavior.
References
Validating Proxazole's Target Engagement: A Comparative Guide to NRF2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of Proxazole, a compound with a 1,2,4-oxadiazole core, focusing on its potential mechanism as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. While direct experimental data for this compound is limited in publicly available literature, this guide will draw upon data from structurally similar 1,2,4-oxadiazole compounds to provide a framework for validation and comparison against other well-established NRF2 activators.
The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. Upon stimulation by inducers, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX-1). The anti-inflammatory properties of this compound suggest its potential role as an NRF2 activator. Validating this target engagement is a crucial step in its pharmacological characterization.
The NRF2 Signaling Pathway
The diagram below illustrates the canonical NRF2-KEAP1 signaling pathway. Electrophilic compounds or oxidative stress can modify cysteine residues on KEAP1, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and initiate the transcription of antioxidant response element (ARE)-containing genes.
Caption: The NRF2-KEAP1 signaling pathway activated by inducers like this compound.
Comparative Analysis of NRF2 Activators
Validating this compound's efficacy requires comparison with known NRF2 activators. Sulforaphane (SFN), an isothiocyanate from broccoli, and Bardoxolone Methyl, a synthetic triterpenoid, are two potent and well-characterized activators. The following table summarizes key performance metrics, using a representative 1,2,4-oxadiazole compound (Compound 32 from Xu et al., 2015) as a proxy for this compound.
| Parameter | 1,2,4-Oxadiazole (Proxy for this compound) | Sulforaphane (SFN) | Bardoxolone Methyl | Assay Method |
| Potency (EC50/CD Value) | EC50: ~5 µM[1][2] | CD Value: 0.2 µM[3] | EC50: Low nM range[4][5] | ARE-Luciferase Reporter / NQO1 Activity |
| Mechanism | KEAP1-NRF2 PPI Inhibition | Covalent modification of KEAP1 cysteines | Covalent modification of KEAP1 cysteines | Biochemical/Structural Studies |
| Target Gene Induction (NQO1) | Strong induction at 10 µM | Potent inducer | Potent inducer | Western Blot / qPCR |
| Target Gene Induction (HMOX-1) | Strong induction at 10 µM | Potent inducer | Potent inducer | Western Blot / qPCR |
| Bioavailability | Optimized for in vivo activity | High bioavailability | Orally bioavailable | Pharmacokinetic Studies |
Note: Data for the 1,2,4-Oxadiazole compound is derived from a study on structurally similar NRF2 activators and serves as an estimation for this compound's potential activity.
Experimental Protocols for Target Engagement
To validate that this compound engages the NRF2 pathway in cells, a series of experiments should be conducted. Below are detailed protocols for key assays.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the NRF2 transcriptional response. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). An increase in luciferase activity upon compound treatment indicates NRF2 pathway activation.
Methodology:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293T or HepG2) in a 96-well plate. Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a known activator (e.g., SFN) as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for an additional 12-24 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction relative to the vehicle control to determine the EC50 value.
Western Blot for NRF2 Target Proteins
This method confirms that NRF2 activation leads to the upregulation of downstream target proteins like NQO1 and HMOX-1.
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., A549 or primary hepatocytes) in 6-well plates and treat with this compound, positive and negative controls for 6-24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against NQO1, HMOX-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that directly confirms the physical binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., KEAP1, as this compound is hypothesized to bind it) at each temperature using Western blotting.
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, indicating direct target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Proxazole's Anti-inflammatory Effects: A Comparative Analysis with Standard NSAIDs
A comprehensive evaluation of the anti-inflammatory properties of Proxazole in direct comparison to established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen, Naproxen, and Celecoxib is currently hampered by a lack of publicly available preclinical and clinical data for this compound. While identified as an anti-inflammatory and analgesic agent used for functional gastrointestinal disorders, specific quantitative data on its mechanism of action and efficacy in standard inflammatory models is not available in the scientific literature.[1] this compound is also described as a spasmolytic agent and has been noted to prevent ulcers induced by other NSAIDs, such as Indomethacin.[2]
This guide will, therefore, outline the established anti-inflammatory profiles of Ibuprofen, Naproxen, and Celecoxib, and detail the standard experimental protocols and signaling pathways used to benchmark such compounds. This framework establishes the necessary parameters for any future evaluation of this compound's potential as a novel anti-inflammatory agent.
Comparative Overview of Standard NSAIDs
Ibuprofen, Naproxen, and Celecoxib are widely used NSAIDs that primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
| Drug | Mechanism of Action | Key Characteristics | Common Side Effects |
| Ibuprofen | Non-selective COX-1 and COX-2 inhibitor | Short-acting, available over-the-counter. | Gastrointestinal issues (e.g., ulcers, bleeding), increased risk of cardiovascular events with long-term use. |
| Naproxen | Non-selective COX-1 and COX-2 inhibitor | Longer-acting than ibuprofen, available over-the-counter and by prescription. | Similar to ibuprofen, with a potentially higher risk of gastrointestinal side effects due to its longer duration of action. |
| Celecoxib | Selective COX-2 inhibitor | Developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by sparing COX-1, which has a protective role in the stomach lining. | Lower risk of gastrointestinal complications compared to non-selective NSAIDs, but may have an increased risk of cardiovascular events in some patients. |
Key Signaling Pathways in Inflammation
The primary mechanism of action for the comparator NSAIDs involves the inhibition of the COX pathway. Understanding this pathway is crucial for evaluating the anti-inflammatory effects of any new chemical entity like this compound.
Cyclooxygenase (COX) Signaling Pathway.
Experimental Protocols for Evaluating Anti-inflammatory Activity
To benchmark this compound against known NSAIDs, a series of standardized in vitro and in vivo experiments would be required.
In Vitro Assays:
-
Cyclooxygenase (COX) Inhibition Assay: This is a fundamental cell-free assay to determine the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes. It measures the ability of the test compound to prevent the conversion of arachidonic acid to prostaglandins. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency. A lower IC50 value indicates greater potency.
-
Cell-based Assays for Inflammatory Mediators: These assays use cultured cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The ability of the test compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) is quantified.
In Vivo Assays:
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing swelling (edema). The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time compared to a control group. This assay provides a measure of the compound's overall anti-inflammatory efficacy in a living organism.
-
Gastrointestinal Ulceration Model: To assess the gastrointestinal side effects, a common issue with NSAIDs, the test compound is administered to animals for a period, and the stomach lining is then examined for the presence of ulcers or other damage.
The following diagram illustrates a typical experimental workflow for evaluating a novel anti-inflammatory compound.
Experimental workflow for anti-inflammatory drug evaluation.
Data Required for a Meaningful Comparison
To facilitate a direct and objective comparison of this compound with Ibuprofen, Naproxen, and Celecoxib, the following quantitative data for this compound would be essential:
-
IC50 values for COX-1 and COX-2 inhibition: This would determine its potency and selectivity.
-
Inhibition of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6) in cell-based assays: This would provide insight into its cellular mechanism of action.
-
Percentage inhibition of paw edema in the carrageenan-induced paw edema model: This would demonstrate its in vivo efficacy.
-
Data on gastrointestinal toxicity: This is a critical safety parameter for any NSAID.
References
Selectivity profile of Proxazole against different phosphodiesterase subtypes
A comprehensive review of available scientific literature and databases reveals no evidence that the compound Proxazole acts as a phosphodiesterase (PDE) inhibitor. this compound is documented as an anti-inflammatory and analgesic agent, primarily used for functional gastrointestinal disorders[1][2][3]. There is no published data detailing its selectivity profile, inhibitory concentrations (IC50), or mechanism of action against any of the known phosphodiesterase subtypes.
The initial request to generate a comparison guide on the selectivity profile of this compound against different PDE subtypes cannot be fulfilled due to the absence of relevant experimental data. Scientific databases such as PubChem and DrugBank classify this compound based on its registered therapeutic use, with no indication of PDE inhibition[3][4].
It is possible that the query may contain a typographical error or be referring to a different compound. The "oxazole" chemical structure is a known feature in some classes of PDE inhibitors, which may be a source of confusion.
Researchers and drug development professionals seeking information on PDE inhibitors are encouraged to consult resources that provide extensive data on various selective inhibitors, their potency against different PDE families, and the experimental conditions under which these were determined.
For a meaningful comparison of PDE inhibitor selectivity, it is crucial to have access to standardized experimental data, typically expressed as IC50 or Ki values, obtained from well-defined biochemical or cell-based assays. The methodologies for such assays are critical for the interpretation and comparison of results across different studies.
Without any foundational data on the interaction between this compound and phosphodiesterases, the creation of a data table, experimental protocol descriptions, or signaling pathway diagrams as requested is not feasible. We recommend verifying the name of the compound of interest to enable a relevant and accurate scientific comparison.
References
In Vitro Validation of Store-Operated Calcium Entry (SOCE) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a crucial and ubiquitous signaling mechanism in a multitude of cell types. It plays a pivotal role in regulating a wide array of physiological processes, from gene expression and cell proliferation to immune responses. The dysregulation of SOCE has been implicated in the pathophysiology of numerous diseases, including autoimmune disorders, cancer, and inflammatory conditions, making it a significant target for therapeutic intervention. The core machinery of SOCE involves the STIM proteins, which act as calcium sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the calcium-selective channels in the plasma membrane.
This guide provides an objective in vitro comparison of several widely used small-molecule inhibitors of SOCE. While the initial topic of interest was Proxazole, a comprehensive review of the scientific literature did not yield specific data on its effects on store-operated calcium entry. Therefore, this guide will focus on well-characterized alternative compounds used in SOCE research: SKF-96365 , 2-APB , YM-58483 (BTP2) , Synta66 , and GSK-7975A . We will present their comparative efficacy, detailed experimental protocols for their validation, and visual diagrams of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of SOCE Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of common SOCE inhibitors. To ensure a reliable comparison, the data presented are primarily from a side-by-side study conducted in Human Embryonic Kidney (HEK293) cells, a common model system for studying SOCE. It is important to note that IC50 values can vary depending on the cell type, experimental conditions, and the specific SOCE activation method used.
| Inhibitor | Target(s) | Cell Type | IC50 Value | Reference |
| SKF-96365 | Orai, TRP Channels | HEK293 | 16 µM | [1][2] |
| 2-APB | Orai, IP3R, TRP Channels | Varies (biphasic effect) | Inhibition at >10 µM | [3] |
| YM-58483 (BTP2/Pyr2) | Indirect SOCE inhibition | HEK293 | 990 nM | [1] |
| Synta66 | Orai1 | HEK293 | 209 nM | [1] |
| GSK-7975A | Orai1, Orai3 | HEK293 | 638 nM |
Note: The IC50 for 2-APB is highly dependent on concentration, with lower concentrations sometimes potentiating SOCE. The value provided indicates the concentration range where inhibition is typically observed.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical store-operated calcium entry signaling pathway and the proposed points of action for the discussed inhibitors.
Caption: Store-operated calcium entry (SOCE) signaling pathway and inhibitor targets.
Experimental Protocols
A standard method to assess the inhibitory effects of compounds on SOCE is through intracellular calcium imaging using fluorescent indicators like Fura-2. The following is a detailed protocol for such an assay in HEK293 cells.
1. Cell Culture and Plating:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For imaging experiments, seed cells onto 96-well black-walled, clear-bottom plates or glass coverslips at a density that results in a confluent monolayer on the day of the experiment.
2. Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
On the day of the experiment, wash the cells once with a calcium-containing buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Prepare the loading buffer by diluting the Fura-2 AM stock solution into the calcium-containing buffer to a final concentration of 1-5 µM. The addition of a mild detergent like Pluronic F-127 (at ~0.02%) can aid in dye loading.
-
Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark.
-
After incubation, wash the cells twice with the calcium-containing buffer to remove excess dye.
3. Calcium Imaging (Ca²⁺ Add-back Protocol):
-
Baseline Measurement: Initially, perfuse the cells with a calcium-containing buffer to establish a baseline intracellular calcium level.
-
Store Depletion: Switch to a calcium-free buffer (containing a chelator like 0.4 mM EGTA) to remove extracellular calcium. After a brief stabilization period, add a store-depleting agent such as Thapsigargin (1-2 µM) or tert-Butylhydroquinone (tBhQ) . This will cause a transient increase in intracellular calcium due to release from the ER stores, followed by a return to a lower plateau.
-
Inhibitor Incubation: During the store depletion phase, the cells can be incubated with the SOCE inhibitor of interest at various concentrations. A typical pre-incubation time is 10-30 minutes.
-
SOCE Measurement: After store depletion and inhibitor incubation, reintroduce the calcium-containing buffer (e.g., with 1.5-2 mM CaCl₂). The subsequent rise in intracellular calcium is indicative of SOCE.
-
Data Acquisition: Continuously record the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm using a fluorescence microscope or a plate reader equipped for ratiometric imaging. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
4. Data Analysis:
-
Quantify SOCE by measuring the peak amplitude of the calcium signal upon re-addition of extracellular calcium or by calculating the area under the curve (AUC).
-
Normalize the response in inhibitor-treated cells to that of vehicle-treated (control) cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the in vitro validation of a compound's effect on SOCE.
Caption: Experimental workflow for in vitro validation of SOCE inhibitors.
Conclusion
The in vitro validation of compounds targeting store-operated calcium entry is a critical step in the discovery and development of new therapeutics. While information on this compound's direct effect on SOCE is currently unavailable, a range of well-characterized inhibitors such as SKF-96365, 2-APB, YM-58483, Synta66, and GSK-7975A serve as valuable tools for researchers. The choice of inhibitor will depend on the specific research question, the required selectivity, and the experimental system. The protocols and data presented in this guide offer a framework for the objective comparison and validation of these and other novel SOCE modulators.
References
- 1. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Proxazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Proxazole. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure that disposal practices minimize environmental impact and adhere to safety standards. This compound is an analgesic and anti-inflammatory drug used for functional gastrointestinal disorders[1]. While it is shipped as a non-hazardous chemical for research purposes, proper disposal is crucial for laboratory safety and environmental protection[2].
Key Chemical and Physical Properties of this compound
For safe handling and disposal, it is essential to be aware of the fundamental properties of this compound. The table below summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 5696-09-3 | [2][3][4] |
| Molecular Formula | C₁₇H₂₅N₃O | |
| Molecular Weight | 287.41 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| ATC Code | A03AX07 (Drugs for functional gastrointestinal disorders) |
Operational Plan for this compound Disposal
The following protocol provides a step-by-step methodology for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to prevent environmental contamination and ensure the safety of all personnel.
Experimental Protocol: Solid Pharmaceutical Waste Disposal
Objective: To safely collect, package, and dispose of solid this compound waste in accordance with general hazardous waste management protocols.
Materials:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, lab coat.
-
Designated solid hazardous waste container (sealable, compatible with organic compounds).
-
Hazardous waste labels.
-
Spatula or scoop.
-
Chemical fume hood.
Procedure:
-
Preparation and PPE: 1.1. Before handling any waste, put on all required PPE, including a lab coat, nitrile gloves, and safety glasses. 1.2. Perform all waste handling and packaging operations inside a certified chemical fume hood to minimize inhalation risk.
-
Waste Collection: 2.1. Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula. 2.2. Avoid generating dust during the transfer. If the material is a fine powder, handle it with extreme care to prevent it from becoming airborne. 2.3. Place any disposables contaminated with this compound (e.g., weighing papers, contaminated gloves) into the same waste container.
-
Container Sealing and Labeling: 3.1. Once all waste is collected, securely seal the lid on the hazardous waste container. 3.2. Label the container clearly with "Hazardous Waste" and list "this compound" as a constituent. Include the accumulation start date to comply with regulations.
-
Storage and Final Disposal: 4.1. Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals. 4.2. Arrange for pickup and final disposal through your institution's EHS department. The preferred method of disposal for expired pharmaceuticals is often high-temperature incineration by a licensed waste management facility.
Visual Guides and Logical Workflows
To further clarify the disposal process, the following diagrams illustrate the operational workflow and the logical relationships governing the safe handling of this compound waste.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Logical relationships in this compound waste management.
References
Personal protective equipment for handling Proxazole
Essential Safety and Handling Guide for Proxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. This compound is identified as an analgesic and anti-inflammatory drug.[1] As a research compound, its full toxicological properties may not be fully characterized. Therefore, treating it with a high degree of caution is paramount to ensure personnel safety and environmental protection.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure via inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Safety Goggles with Side Shields or Face Shield | Disposable Lab Coat or Gown | N95 Respirator (or higher) |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles with Side Shields | Disposable Lab Coat or Gown | Not generally required if handled in a fume hood |
| In-vitro/In-vivo Administration | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Lab Coat or Gown | As dictated by the specific experimental protocol |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles with Side Shields | Disposable Lab Coat or Gown | Not generally required |
Key PPE Specifications:
-
Gloves: Always wear two pairs of powder-free nitrile gloves.[2][3] Change gloves frequently, especially if contamination is suspected.[3]
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[2]
-
Eye and Face Protection: Safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.
-
Respiratory Protection: An N95 respirator is recommended when handling the solid form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize airborne exposure.
-
Pre-weighing: If possible, pre-weigh the required amount of this compound in a containment enclosure to avoid generating dust in the open lab.
-
Aliquotting: If aliquoting is necessary, do so within the containment unit. Use appropriate tools (e.g., anti-static spatulas) to minimize aerosolization.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.
-
Dissolution: Prepare solutions within a chemical fume hood. Add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
C. Experimental Use:
-
Containment: For cell culture and other in-vitro work, perform all manipulations within a biological safety cabinet (BSC).
-
Animal Handling: For in-vivo studies, follow all institutional guidelines for the safe administration of research compounds to animals.
III. Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the key logistical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
